Rabelomycin
Description
This compound has been reported in Streptomyces, Micromonospora rosaria, and Streptomyces venezuelae with data available.
structure
Structure
3D Structure
Properties
CAS No. |
28399-50-0 |
|---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(3R)-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O6/c1-19(25)6-8-5-11(21)15-16(13(8)12(22)7-19)17(23)9-3-2-4-10(20)14(9)18(15)24/h2-5,20-21,25H,6-7H2,1H3/t19-/m1/s1 |
InChI Key |
JJOLHRYZQSDLSA-LJQANCHMSA-N |
Canonical SMILES |
CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rabelomycin; |
Origin of Product |
United States |
Foundational & Exploratory
Rabelomycin: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity from Streptomyces olivaceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabelomycin, a benz[a]anthraquinone antibiotic, is a secondary metabolite produced by the bacterium Streptomyces olivaceus ATCC 21549. First isolated in 1970, it has demonstrated notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological properties of this compound. Detailed experimental protocols for its fermentation, extraction, purification, and structure elucidation are presented. Quantitative data on its physicochemical properties and biological activities are summarized in tabular format for clarity. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway of this compound and the experimental workflow for its isolation and characterization, generated using the DOT language for precise visualization of these complex processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Introduction
The rise of antibiotic-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial agents. Actinomycetes, particularly the genus Streptomyces, have historically been a rich source of clinically important antibiotics. Streptomyces olivaceus, a soil-dwelling bacterium, has been identified as a producer of several bioactive compounds, including the angucycline antibiotic, this compound.
This compound belongs to the benz[a]anthraquinone class of aromatic polyketides, which are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. It is also recognized as a key intermediate and shunt product in the biosynthetic pathways of other complex angucyclines, such as jadomycin. Understanding the production and biological characteristics of this compound is therefore of significant interest for both fundamental research and potential therapeutic applications.
This guide provides an in-depth technical overview of this compound, with a focus on its discovery from Streptomyces olivaceus ATCC 21549.
Physicochemical and Biological Properties
This compound is a yellow crystalline solid with specific physicochemical properties that have been characterized through various analytical techniques.[1] Its biological activity is primarily directed against Gram-positive bacteria.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₆ | [1] |
| Molecular Weight | 338.31 g/mol | Calculated |
| Melting Point | 193 °C (decomposes) | [1] |
| Optical Rotation [α]D | -102° (c=1 in CHCl₃) | [1] |
| UV Absorption (in MeOH) | λmax 228 nm (ε 26,600), 267 nm (ε 28,800), 433 nm (ε 8,000) | [1] |
| UV Absorption (in 0.02 N NaOH in MeOH) | λmax 258 nm (ε 26,200), 282 nm (shoulder, ε 13,100), 325 nm (ε 8,900), 507 nm (ε 7,500) | [1] |
Table 2: Biological Activity of this compound
| Activity Type | Organism/Cell Line | Measurement | Value | Reference |
| Antibacterial | Gram-positive bacteria | MIC Range | 5 - 80 µg/mL | |
| Cytotoxicity | Caco-2 cells | IC₅₀ | 31.27 µM |
Experimental Protocols
The following sections detail the experimental procedures for the production, isolation, and characterization of this compound from Streptomyces olivaceus ATCC 21549.
Fermentation of Streptomyces olivaceus
Organism: Streptomyces olivaceus ATCC 21549
Inoculum Preparation:
-
A lyophilized culture of S. olivaceus ATCC 21549 is revived on a tomato paste-oatmeal agar slant.
-
Surface growth from the slant is suspended in a 0.01% Dupanol solution.
Fermentation Medium:
| Component | Quantity (g/L) |
| Glucose | 10.0 |
| Soy Peptone | 10.0 |
| NaCl | 5.0 |
| CaCO₃ | 1.0 |
| Distilled Water | to 1 L |
Fermentation Conditions:
-
The fermentation medium is sterilized by autoclaving.
-
The medium is inoculated with the prepared S. olivaceus suspension.
-
Fermentation is carried out under submerged aerobic conditions at 25 °C for approximately 96 hours.
Extraction and Purification of this compound
-
Harvesting: The fermentation broth is filtered to separate the mycelium from the culture filtrate.
-
Methanol Extraction: The mycelial cake is extracted with methanol.
-
Solvent Partitioning: The methanol extract is concentrated, and the resulting aqueous residue is combined with the culture filtrate. This pooled solution is then extracted with ethyl acetate.
-
Counter-Current Distribution: The ethyl acetate extract is concentrated to a syrup and subjected to counter-current distribution using a solvent system of methanol:water:hexane (3:1:4 v/v/v).
-
Chromatography: The active fractions from counter-current distribution are further purified by column chromatography on DEAE-cellulose followed by silica gel chromatography.
-
Crystallization: The purified this compound is crystallized from a benzene-methanol mixture.
Structure Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the chromophore of the benz[a]anthraquinone core.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis starts with the condensation of one molecule of acetyl-CoA and nine molecules of malonyl-CoA to form a linear decaketide chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes, to yield the characteristic benz[a]anthraquinone core of this compound. The key enzymes involved in this process have been identified through enzymatic total synthesis studies and include ketosynthase (KS), chain length factor (CLF), acyl carrier protein (ACP), ketoreductase (KR), and cyclases.[2][3][4]
Caption: Biosynthetic pathway of this compound from precursor molecules.
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound's antibacterial activity has not been fully elucidated. However, as a member of the anthraquinone class of antibiotics, it is hypothesized to interfere with essential cellular processes in bacteria. Potential mechanisms include the inhibition of nucleic acid synthesis by intercalating with DNA, the inhibition of protein synthesis, or the disruption of the bacterial cell membrane. Further research is required to definitively establish the specific molecular targets of this compound.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the discovery and characterization of this compound from Streptomyces olivaceus.
Caption: Experimental workflow for this compound discovery.
Conclusion
This compound, produced by Streptomyces olivaceus ATCC 21549, represents a promising scaffold for the development of new antibacterial agents. This technical guide has provided a detailed overview of its discovery, including protocols for its production and purification, a summary of its known properties, and a description of its biosynthetic pathway. The provided diagrams offer a clear visualization of the complex processes involved. Further investigation into the specific mechanism of action of this compound is warranted to fully understand its therapeutic potential and to guide future drug development efforts based on its unique chemical structure.
References
- 1. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
Rabelomycin Biosynthetic Gene Cluster: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a member of the angucycline class of antibiotics, known for their broad range of biological activities, including antibacterial, antitumor, and antiviral effects.[1] First isolated from Streptomyces olivaceus, it serves as a key intermediate and sometimes a shunt product in the biosynthesis of more complex angucyclines like urdamycin, oviedomycin, and landomycin E.[1] Understanding the genetic and enzymatic machinery behind this compound synthesis is crucial for harnessing its therapeutic potential and for the bioengineering of novel antibiotic derivatives. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster, detailing the involved genes, their functions, experimental protocols for its synthesis and analysis, and a summary of relevant quantitative data.
This compound Biosynthesis: A Collaborative Effort of Gene Clusters
The biosynthesis of this compound is a fascinating example of metabolic interplay, often involving genes from different antibiotic biosynthetic pathways. It is not typically produced from a single, dedicated gene cluster but rather emerges as a product from the coordinated action of enzymes from pathways such as those for gilvocarcin, jadomycin, and ravidomycin.[1][2] The core of its structure is a benz[a]anthracene skeleton, assembled by a type II polyketide synthase (PKS) system.[3]
Key Enzymatic Steps and Corresponding Genes
The synthesis of the this compound backbone is initiated by a minimal type II PKS, which includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[4] This is followed by a series of post-PKS modifications including ketoreduction, cyclization, and aromatization events to yield the final angucyclinone structure.
Table 1: Genes and Enzymes Involved in this compound Biosynthesis
| Gene (from various clusters) | Proposed Function | Enzyme Class | Source Pathway(s) | Reference(s) |
| gilA / jadA / ravA | Ketosynthase (KSα) | Polyketide Synthase | Gilvocarcin / Jadomycin / Ravidomycin | [1][5] |
| gilB / jadB / ravB | Chain Length Factor (CLF/KSβ) | Polyketide Synthase | Gilvocarcin / Jadomycin / Ravidomycin | [1][5] |
| ravC / jadC / gilC | Acyl Carrier Protein (ACP) | Polyketide Synthase | Ravidomycin / Jadomycin / Gilvocarcin | [1][5] |
| gilF / jadE | Ketoreductase (KR) | Reductase | Gilvocarcin / Jadomycin | [1] |
| jadD / ravG | Cyclase (CYC) | Cyclase | Jadomycin / Ravidomycin | [1] |
| gilP | Malonyl-CoA:ACP Transacylase (MCAT) | Acyltransferase | Gilvocarcin | [1] |
| ORF6 (jadomycin cluster) | Oxygenase | Oxygenase | Jadomycin | [6][7] |
Quantitative Data Summary
Quantitative data for this compound biosynthesis is often presented in the context of yields from heterologous expression or in vitro synthesis, or as minimum inhibitory concentrations (MICs) to demonstrate its biological activity.
Table 2: Quantitative Data for this compound
| Parameter | Value | Experimental Context | Reference(s) |
| In vitro Synthesis Yield | ~80% | One-pot enzymatic synthesis from acetyl-CoA and malonyl-CoA | [1] |
| Antibacterial Activity (MIC) | 16 - 32 µg/mL | Against Helicobacter pylori | [8] |
Experimental Protocols
Heterologous Expression of this compound Biosynthetic Genes in Streptomyces lividans
This protocol describes the expression of a constructed plasmid containing the necessary genes for this compound production in a heterologous host.
a. Plasmid Construction:
-
Amplify the required genes (gilA, gilB, ravC, gilF, gilP, jadD, ravG) via PCR from the respective producer strains or existing plasmids.
-
Clone the amplified genes into a suitable E. coli-Streptomyces shuttle vector, such as pUWL201PW, under the control of a strong constitutive promoter.[1][8]
-
Verify the integrity and orientation of the inserted genes by restriction digestion and DNA sequencing.
b. Transformation of Streptomyces lividans:
-
Prepare protoplasts of S. lividans TK64.
-
Transform the protoplasts with the constructed plasmid using a polyethylene glycol (PEG)-assisted method.
-
Plate the transformed protoplasts on R2YE regeneration medium and select for transformants using an appropriate antibiotic resistance marker.
c. Fermentation and Product Analysis:
-
Inoculate a spore suspension of the recombinant S. lividans strain into a suitable seed medium (e.g., TSB) and incubate for 48 hours.
-
Transfer the seed culture to a production medium (e.g., SG) and continue incubation for 4-7 days.[8]
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparison to an authentic standard.[1]
In Vitro Enzymatic Synthesis of this compound
This protocol outlines a one-pot enzymatic synthesis of this compound from its basic building blocks.[1][9]
a. Enzyme Preparation:
-
Individually express and purify the required enzymes (GilA/GilB heterodimer, RavC, GilF, GilP, JadD, and RavG) from recombinant E. coli or Streptomyces expression systems.
-
Quantify the protein concentration of each purified enzyme.
b. In Vitro Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6).
-
To the buffer, add the following components in appropriate concentrations:
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
NADPH (cofactor for ketoreductase)
-
A mixture of the purified enzymes (GilAB, RavC, GilF, GilP, JadD, RavG)
-
c. Reaction and Analysis:
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Stop the reaction by adding an organic solvent (e.g., acetone or ethyl acetate) and extract the products.
-
Analyze the extract for this compound production using HPLC, LC-MS, and NMR as described above.[1]
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of this compound.
Conclusion
The biosynthesis of this compound is a prime example of the modularity and combinatorial nature of secondary metabolite production in Streptomyces. By understanding the functions of the individual genes and enzymes from various angucycline pathways, researchers can not only reconstruct its synthesis in vitro and in vivo but also create a platform for the production of novel, potentially more potent antibiotic derivatives. The protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to further explore the fascinating world of angucycline biosynthesis.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
biological activities of Rabelomycin antibiotic
An In-depth Technical Guide on the Biological Activities of Rabelomycin
This compound is a polyketide antibiotic belonging to the angucycline class, first isolated from the culture broth of Streptomyces olivaceus ATCC 21549 in 1970.[1][2] As a member of the benz[a]anthraquinone family, this compound serves as a crucial biosynthetic intermediate for more complex angucyclines like urdamycin, oviedomycin, and landomycin E.[1][3] This document provides a comprehensive overview of the known biological activities of this compound, detailing its antimicrobial, cytotoxic, and antioxidant properties, supported by experimental data and methodologies for the benefit of researchers and drug development professionals.
Antibacterial Activity
This compound has demonstrated notable antibacterial activity, primarily against Gram-positive microorganisms, with a potency comparable to tetrangomycin.[1][2] Its efficacy against various bacterial strains highlights its potential as a lead compound for the development of new antibacterial agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of this compound against different bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus carnosus DSMZ 20501 | - | 62 | [4] |
| Bacillus cereus CMCC 32210 | 4 | - | [4] |
| Gram-positive bacteria (general) | 5 - 80 | - | [5][6] |
Experimental Protocol: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria without antibiotic) and a negative control (broth without bacteria). The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Cytotoxic and Antitumor Activity
This compound has exhibited cytotoxic effects against several human cancer cell lines, indicating its potential as an anticancer agent.
Quantitative Data: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7.5 | Hepatocellular Carcinoma | 7.62 | [4] |
| SW620 | Colon Cancer | 3.87 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | 31.27 | [5][6] |
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 24-72 hours. A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the control.
Antioxidant Activity
Recent studies have revealed that this compound possesses significant antioxidant properties, which may contribute to its overall biological profile.[6]
Quantitative Data: DPPH Radical Scavenging Activity
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 70.37 | [6] |
Note: The antioxidant potential was reported to be approximately 50% of that of the reference compound, ascorbic acid.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of Solutions: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to different concentrations of this compound. The total volume is adjusted with the solvent. A control is prepared with the solvent instead of the this compound solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
IC50 Calculation: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activities of this compound.
Potential Mechanisms of Action for Angucyclines
Caption: Potential mechanisms of action for angucycline antibiotics like this compound.
This compound in Angucycline Biosynthesis
Caption: Biosynthetic role of this compound as an angucycline intermediate.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Rabelomycin: A Polyketide Synthase Shunt Product - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabelomycin, a member of the angucycline family of antibiotics, represents a fascinating case of biosynthetic "shunting" in polyketide metabolism. Typically considered a byproduct of pathways leading to more complex molecules like jadomycin and gilvocarcin, this compound's accumulation is often the result of genetic or enzymatic disruptions in the later stages of these biosynthetic assembly lines. This technical guide provides an in-depth exploration of this compound as a polyketide synthase (PKS) shunt product, detailing its biosynthetic origins, the enzymatic machinery involved, and the regulatory networks that govern its formation. The guide also presents key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biochemical and experimental frameworks.
Introduction to this compound and Polyketide Shunting
Polyketide synthases are remarkable enzymatic factories that construct a diverse array of natural products from simple acyl-CoA precursors. The fidelity of these multi-enzyme complexes is crucial for the production of the intended bioactive molecule. However, under certain conditions, the biosynthetic process can be diverted, leading to the formation of "shunt products." These are metabolites that arise from the premature release or alternative processing of intermediates from the PKS assembly line.
This compound is a classic example of such a shunt product, arising from the type II PKS pathways of several angucycline antibiotics.[1] It was first isolated from Streptomyces olivaceus in 1970 and exhibits antibacterial activity.[2] Its formation is often observed when downstream tailoring enzymes, particularly oxygenases responsible for further modifying the angucycline core, are inactivated or absent.[2][3] This makes the study of this compound crucial for understanding the mechanisms of PKS fidelity and for the engineered biosynthesis of novel polyketides.
Biosynthesis of this compound as a Shunt Product
The biosynthesis of this compound is intricately linked to the production of other angucyclines, primarily jadomycin and gilvocarcin.[1] The core of this compound is assembled by a type II PKS system, which minimally consists of a ketosynthase α (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[4]
The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA.[5] The minimal PKS iteratively condenses these units to form a 20-carbon poly-β-ketone chain. This linear intermediate undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic angular tetracyclic core of angucyclines. Key enzymes in this process include a ketoreductase (KR), which reduces a specific ketone group, and one or more cyclases (CYC) that dictate the folding pattern of the polyketide chain.[1][4]
The crucial juncture where the pathway can shunt towards this compound occurs after the formation of the tetracyclic intermediate. In the canonical pathways to jadomycin or gilvocarcin, this intermediate is further modified by a series of oxygenases. Disruption of the genes encoding these oxygenases, such as jadG in the jadomycin pathway, leads to the accumulation of this compound.[3][6]
// Substrates acetyl_coa [label="Acetyl-CoA (x1)", fillcolor="#FBBC05"]; malonyl_coa [label="Malonyl-CoA (x9)", fillcolor="#FBBC05"];
// PKS machinery PKS [label="Minimal PKS\n(KSα, KSβ, ACP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates polyketide [label="Linear Polyketide Chain", shape=parallelogram]; cyclized_intermediate [label="Tetracyclic Intermediate", shape=parallelogram]; this compound [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; jadomycin [label="Jadomycin / Gilvocarcin", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Enzymes KR [label="Ketoreductase (KR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYC [label="Cyclases (CYC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygenases [label="Downstream Oxygenases\n(e.g., JadG)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway flow {acetyl_coa, malonyl_coa} -> PKS; PKS -> polyketide; polyketide -> KR -> CYC -> cyclized_intermediate; cyclized_intermediate -> Oxygenases -> jadomycin [label="Canonical Pathway"]; cyclized_intermediate -> this compound [label="Shunt Pathway\n(Oxygenase Inactivation)", style=dashed, color="#EA4335"]; } this compound Biosynthetic Pathway.
Quantitative Data on this compound Production
The production of this compound can be achieved through various strategies, including fermentation of natural or genetically engineered Streptomyces strains, heterologous expression in other hosts, and in vitro enzymatic synthesis. The yields of this compound are highly dependent on the specific strain, culture conditions, and the genetic modifications employed.
| Production Method | Strain/System | Key Genetic Modification/Condition | This compound Titer/Yield | Reference(s) |
| In Vivo Fermentation | Streptomyces venezuelae | Disruption of jadG (oxygenase gene) | Accumulation of this compound | [3] |
| Streptomyces lividans | Heterologous expression of jadABC, jadE, jadD, jadI | This compound and UWM6 produced | [4] | |
| Streptomyces sp. PAL 114 | Addition of specific amino acids (histidine, leucine, proline, or tyrosine) as the sole nitrogen source | Induced this compound production (MIC 5-80 µg/ml) | [7] | |
| Heterologous Expression | Escherichia coli | Expression of genes for dehydrothis compound biosynthesis | 25 mg/L of dehydrothis compound | [8] |
| In Vitro Synthesis | Cell-free enzyme mixture | One-pot reaction with enzymes from gilvocarcin, ravidomycin, and jadomycin pathways | ~80% yield (1.1 mg from a reaction) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a PKS shunt product.
Gene Disruption in Streptomyces venezuelae (Example: jadG knockout)
This protocol describes a gene replacement strategy to create a jadG knockout mutant in S. venezuelae, leading to the accumulation of this compound.[3]
Vector Construction:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the jadG gene from S. venezuelae genomic DNA using high-fidelity PCR.
-
Clone the flanking regions into a non-replicative E. coli - Streptomyces shuttle vector (e.g., a derivative of pK18mobsacB) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, apr).
-
The resulting plasmid will serve as the gene replacement vector.
Conjugation and Selection:
-
Transform the gene replacement vector into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Prepare spores of S. venezuelae.
-
Mix the E. coli donor cells with S. venezuelae spores on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., apramycin).
-
Isolate single colonies and screen for the desired double-crossover event by replica plating to identify clones that have lost the vector backbone's resistance marker (if any) and are sensitive to sucrose (if using a sacB-containing vector for counter-selection).
-
Confirm the gene replacement by PCR using primers flanking the jadG locus and by Southern blot analysis.
In Vitro Enzymatic Synthesis of this compound
This protocol is based on the one-pot enzymatic synthesis of this compound using a mixture of purified PKS enzymes.[9]
Enzyme Purification:
-
Clone the genes for the required enzymes (e.g., GilA, GilB, RavC, GilP, GilF, JadD, RavG) into expression vectors (e.g., pET vectors for E. coli expression, or Streptomyces expression vectors). Many of these enzymes may need to be expressed with a His-tag for purification.
-
Express the proteins in a suitable host (E. coli or Streptomyces lividans).
-
Lyse the cells and purify the enzymes using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Dialyze the purified enzymes into a suitable storage buffer and determine their concentrations.
In Vitro Reaction:
-
Prepare a reaction mixture containing:
-
Purified enzymes (GilAB, RavC, GilP, GilF, RavG, and JadD) in appropriate stoichiometry.
-
Acetyl-CoA (starter unit).
-
Malonyl-CoA (extender unit).
-
NADPH (cofactor for the ketoreductase).
-
A suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5).
-
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for several hours.
-
Monitor the reaction progress by observing color change (the mixture typically turns from colorless to yellow/brown).
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product, dry the organic phase, and redissolve the residue in a suitable solvent for analysis.
HPLC Analysis of this compound
Sample Preparation:
-
For fermentation samples, extract the culture broth and/or mycelium with an organic solvent like ethyl acetate. Dry the extract and redissolve in methanol or a suitable solvent for HPLC.
-
For in vitro reactions, use the extracted and redissolved product.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid).
-
Example Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at multiple wavelengths, including the characteristic absorbance maxima of this compound (around 267 nm and 433 nm).[10]
-
Quantification: Use a standard curve prepared with purified this compound of known concentrations.
Regulatory Mechanisms Influencing Shunt Product Formation
The formation of shunt products like this compound is not only a consequence of the absence of specific enzymes but can also be influenced by the complex regulatory networks that control the expression of biosynthetic gene clusters. In Streptomyces, antibiotic production is often tightly regulated by pathway-specific and global regulators in response to nutritional and environmental signals.
In the jadomycin biosynthetic pathway, several regulatory genes have been identified, including jadR1, jadR2, and jadR*.[1][6][11] These regulators control the expression of the structural genes, including the oxygenases that are critical for avoiding the shunt to this compound. For instance, JadR2 acts as a repressor, and its deletion leads to the production of jadomycin B without the need for the usual stress-inducing conditions.[1] The interplay between these regulators can influence the metabolic flux through the pathway and, consequently, the likelihood of shunt product formation.
// Regulators JadR1 [label="JadR1\n(Activator)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; JadR2 [label="JadR2\n(Repressor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JadR_star [label="JadR*\n(Repressor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Genes jad_genes [label="Jadomycin Biosynthetic Genes\n(including oxygenases)"]; jadR1_gene [label="jadR1 gene"];
// Signals Stress_signals [label="Stress Signals\n(e.g., ethanol, heat shock)", shape=cds, fillcolor="#FBBC05"];
// Interactions Stress_signals -> JadR1 [label="Induces"]; JadR1 -> jad_genes [label="Activates"]; JadR2 -> jadR1_gene [label="Represses", style=dashed, arrowhead=tee]; JadR_star -> jad_genes [label="Represses", style=dashed, arrowhead=tee]; JadR_star -> jadR1_gene [label="Represses", style=dashed, arrowhead=tee]; } Jadomycin Regulatory Network.
Conclusion and Future Perspectives
This compound serves as a valuable model compound for studying the mechanisms of polyketide shunting. Understanding the factors that lead to its formation—be it genetic manipulation, fermentation conditions, or regulatory imbalances—provides crucial insights into the fundamental principles of PKS enzymology and metabolic engineering. The ability to predictably generate shunt products like this compound opens up avenues for the rational design of novel bioactive compounds through combinatorial biosynthesis and synthetic biology approaches. Future research in this area will likely focus on a more detailed characterization of the protein-protein interactions within the PKS multienzyme complex and the elucidation of the broader signaling pathways that govern the metabolic fate of polyketide intermediates. Such knowledge will be instrumental in harnessing the full biosynthetic potential of these remarkable microbial factories for the development of new therapeutics.
References
- 1. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. JadR*-mediated feed-forward regulation of cofactor supply in jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. JadR and jadR2 act synergistically to repress jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Angucycline Antibiotics: A Technical Guide for Researchers
The angucycline group of antibiotics represents the largest and most diverse family of polycyclic aromatic polyketides, primarily produced by actinomycete bacteria.[1][2] These natural products are characterized by a distinctive benz[a]anthracene core structure and exhibit a wide spectrum of biological activities, including potent antibacterial, anticancer, and enzyme-inhibitory properties.[1][3] This technical guide provides an in-depth overview of the core aspects of angucycline antibiotics, tailored for researchers, scientists, and drug development professionals.
Core Structure and Chemical Diversity
The fundamental framework of angucyclines is a tetracyclic benz[a]anthracene skeleton.[2] This core structure is assembled by type II polyketide synthase (PKS) systems from an acetyl-CoA starter unit and nine malonyl-CoA extender units, forming a decaketide backbone.[1][4] The remarkable chemical diversity within the angucycline family arises from extensive post-PKS tailoring modifications. These modifications, catalyzed by a variety of enzymes such as oxygenases, reductases, methyltransferases, and glycosyltransferases, can include hydroxylations, glycosylations, and even rearrangements of the carbon skeleton, leading to the formation of atypical angucyclines with cleaved A, B, or C rings.[4][5]
Biosynthesis
The biosynthesis of angucyclines is a complex process involving a cascade of enzymatic reactions. Following the initial assembly of the polyketide chain by the minimal PKS (comprising a ketosynthase, a chain length factor, and an acyl carrier protein), the nascent chain undergoes cyclization and aromatization events to form the characteristic angular tetracyclic structure.[4][6] Key early intermediates in many angucycline pathways are UWM6 and prejadomycin.[6] From these foundational molecules, a vast array of structurally diverse angucyclines are generated through the action of tailoring enzymes. For instance, in the biosynthesis of landomycins, a series of glycosyltransferases attach a complex oligosaccharide chain to the aglycone core, which is crucial for its biological activity.[1]
Mechanism of Action
The biological activities of angucycline antibiotics are as diverse as their chemical structures. Their anticancer properties are often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[7] Some angucyclines, like the landomycins, have shown promising activity against various cancer cell lines, with evidence suggesting that the extensive glycosylation can influence their mechanism of action and cellular uptake.[8]
In addition to their cytotoxic effects, angucyclines can also act as specific enzyme inhibitors. For example, certain urdamycin-type angucyclines have been identified as potent inhibitors of xanthine oxidase and the JAK-STAT signaling pathway activator, IL-4.[1] Furthermore, some angucyclines, such as jadomycin B, function as signaling molecules in their producing organisms and can influence the physiology of other bacteria.[9]
Quantitative Data on Biological Activity
The following tables summarize the reported biological activities of selected angucycline antibiotics against various cancer cell lines and bacterial strains.
Table 1: Cytotoxicity of Angucycline Antibiotics against Cancer Cell Lines (IC50 values)
| Angucycline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Moromycin B | SW480 (Colon) | 0.25 ± 0.02 | [1] |
| SW620 (Colon) | 0.31 ± 0.03 | [1] | |
| LoVo (Colon) | 0.28 ± 0.02 | [1] | |
| HT-29 (Colon) | 0.42 ± 0.04 | [1] | |
| Saquayamycin B1 | SW480 (Colon) | 0.18 ± 0.01 | [1] |
| SW620 (Colon) | 0.22 ± 0.02 | [1] | |
| LoVo (Colon) | 0.20 ± 0.01 | [1] | |
| HT-29 (Colon) | 0.35 ± 0.03 | [1] | |
| Saquayamycin B | SW480 (Colon) | 0.33 ± 0.03 | [1] |
| SW620 (Colon) | 0.41 ± 0.04 | [1] | |
| LoVo (Colon) | 0.39 ± 0.03 | [1] | |
| HT-29 (Colon) | 0.55 ± 0.05 | [1] | |
| Landomycin N | SW480 (Colon) | >10 | [1] |
| SW620 (Colon) | >10 | [1] | |
| LoVo (Colon) | >10 | [1] | |
| HT-29 (Colon) | >10 | [1] | |
| Urdamycin W | A549 (Lung) | 0.026 ± 0.003 | [9] |
| SK-OV-3 (Ovarian) | 0.019 ± 0.002 | [9] | |
| SK-MEL-2 (Melanoma) | 0.031 ± 0.004 | [9] | |
| XF498 (CNS) | 0.045 ± 0.005 | [9] | |
| HCT-15 (Colon) | 0.104 ± 0.011 | [9] | |
| A498 (Kidney) | 0.028 ± 0.003 | [9] | |
| (-)-8-O-methyltetrangomycin | B16 (Melanoma) | 0.054 µg/mL | [10] |
| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin | B16 (Melanoma) | 0.054 µg/mL | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Angucycline Antibiotics against Bacteria
| Angucycline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Jadomycin B | Staphylococcus aureus (MRSA) C623 | <2 | [8] |
| Jadomycin F | Staphylococcus aureus (MRSA) C623 | 1 | [8] |
| Jadomycin Analogue 232 | Staphylococcus aureus (MRSA) C623 | <1 | [8] |
| Brasiliquinone A | Gram-positive bacteria | Active | [1] |
| Brasiliquinone B | Gram-positive bacteria | Active | [1] |
| Brasiliquinone C | Gram-positive bacteria | Active | [1] |
| Frigocyclinone | Gram-positive bacteria | Active | [8] |
Experimental Protocols
Isolation and Purification of Angucycline Antibiotics from Streptomyces sp.
This protocol provides a general framework for the isolation and purification of angucyclines. Specific conditions may need to be optimized for different strains and compounds.
-
Fermentation:
-
Inoculate a suitable seed medium with a spore suspension or vegetative mycelium of the Streptomyces strain.
-
Incubate the seed culture for 2-3 days at 28-30°C with shaking.
-
Transfer the seed culture to a larger volume of production medium.
-
Continue fermentation for 7-10 days under optimized conditions of temperature, pH, and aeration.
-
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel or a reversed-phase C18 support.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the desired angucycline(s).
-
Perform further purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water with 0.1% formic acid or trifluoroacetic acid).
-
Collect the purified compound and remove the solvent to yield the pure angucycline antibiotic.
-
Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified angucycline in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) NMR spectra: ¹H NMR and ¹³C NMR.
-
Acquire two-dimensional (2D) NMR spectra to establish correlations:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Assign all ¹H and ¹³C chemical shifts based on the 1D and 2D NMR data.
-
Use the COSY and HMBC correlations to piece together the molecular structure.
-
Confirm the structure by comparing the spectral data with those of known angucyclines or by using computational methods.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Antibiotic Stock Solution:
-
Dissolve the purified angucycline in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Inoculum:
-
Culture the test bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the angucycline stock solution in the broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the angucycline that completely inhibits visible bacterial growth.
-
Cytotoxicity Assessment by MTT Assay
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of the angucycline antibiotic in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the angucycline.
-
Include a vehicle control (medium with the solvent used to dissolve the antibiotic).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the angucycline that causes a 50% reduction in cell viability.
-
Visualizations
Jadomycin B Biosynthesis Regulatory Pathway
Caption: Regulatory cascade for Jadomycin B biosynthesis in Streptomyces venezuelae.
Canonical JAK-STAT Signaling Pathway and Potential Angucycline Inhibition
Caption: The JAK-STAT signaling pathway and a potential point of inhibition by angucyclines.
Experimental Workflow for Angucycline Discovery and Characterization
Caption: A generalized workflow for the discovery and characterization of novel angucycline antibiotics.
References
- 1. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. 2.6. Isolation and Purification of Compounds 1–5 [bio-protocol.org]
- 5. A repressor-response regulator gene pair controlling jadomycin B production in Streptomyces venezuelae ISP5230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 10. Activating natural product synthesis using CRISPR interference and activation systems in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Role of Rabelomycin in Jadomycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycins are a fascinating family of angucycline natural products produced by the soil bacterium Streptomyces venezuelae ISP5230. These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties, making them attractive targets for drug discovery and development. The biosynthesis of jadomycins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. Central to the historical understanding of this pathway is the angucycline antibiotic, rabelomycin. Initially proposed as a key intermediate, the role of this compound has been redefined in light of more recent biosynthetic studies. This technical guide provides an in-depth exploration of the current understanding of this compound's role in jadomycin biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
This compound: An Intermediate and a Shunt Product
Early investigations into the jadomycin biosynthetic pathway suggested a linear progression where the polyketide backbone is cyclized to form this compound, which then undergoes oxidative cleavage to form the characteristic jadomycin core. This initial hypothesis was supported by the observation that disruption of a putative oxygenase gene, later identified as jadF, in S. venezuelae led to the accumulation of this compound and the cessation of jadomycin production.[1][2]
However, subsequent research has painted a more nuanced picture. The discovery of other biosynthetic intermediates, such as UWM6 and prejadomycin, has led to a revised model where this compound is now considered a shunt product, branching off the main pathway.[2] While it is not a requisite intermediate in the primary route to jadomycins, this compound can be channeled back into the pathway under certain conditions. The key to this revised understanding lies in the function of a trio of oxygenases: JadF, JadG, and JadH.
Key Enzymatic Steps and the Central Role of JadG
The conversion of the early polyketide intermediate, UWM6, towards the jadomycin scaffold is orchestrated by the sequential and sometimes concerted action of the oxygenases JadF, JadG, and JadH. Of particular importance is JadG, which has been identified as the crucial B-ring-opening oxygenase. This enzymatic step is a pivotal moment in the biosynthesis, as it generates the seco-intermediate that is primed for the incorporation of an amino acid, a hallmark of the jadomycin structure.
The current model suggests that the main biosynthetic pathway flows from UWM6 through intermediates like prejadomycin and dehydrothis compound. It is dehydrothis compound that serves as a substrate for JadG, which catalyzes its conversion to jadomycin A, the aglycone core of most jadomycins. This compound, when formed, can be considered a metabolic side-product.
Quantitative Analysis of Jadomycin and this compound Production
The production of jadomycins and the accumulation of this compound are highly dependent on the genetic background of the S. venezuelae strain and the fermentation conditions. While precise, directly comparable titers of this compound in various oxygenase mutants are not extensively reported in a single study, several key quantitative insights have been documented.
In a study involving the disruption of the MFS transporter gene jadL, the mutant strain (ΔjadL) produced 1.3 mg of Jadomycin DS from a 50 mL culture, which was comparable to the 1.1 mg produced by the wild-type strain under the same conditions.[3] Furthermore, genetic engineering of the regulatory region of the jad gene cluster has been shown to significantly impact production, with one engineered strain exhibiting a twofold increase in jadomycin B yield compared to the wild-type.[4]
The following table summarizes the reported production data.
| Strain/Condition | Compound | Production Yield | Reference |
| S. venezuelae Wild-Type | Jadomycin DS | 1.1 mg / 50 mL culture | [3] |
| S. venezuelae ΔjadL | Jadomycin DS | 1.3 mg / 50 mL culture | [3] |
| Genetically Engineered S. venezuelae | Jadomycin B | ~2-fold increase vs. Wild-Type | [4] |
Experimental Protocols
Gene Disruption in Streptomyces venezuelae using ReDirect Technology
The targeted disruption of genes within the jadomycin biosynthetic cluster is a fundamental technique for elucidating the function of individual enzymes. The ReDirect (Recombination-Direct) method is a widely used PCR-targeting strategy for generating in-frame deletions in Streptomyces.
Materials:
-
E. coli BW25113/pIJ790 (containing the λ Red recombination system)
-
Cosmid library of S. venezuelae genomic DNA
-
Apramycin resistance cassette (e.g., from pIJ773)
-
Gene-specific primers with 39-nucleotide homology extensions
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Appropriate Streptomyces growth media (e.g., MS agar, TSB) and antibiotics
Protocol:
-
Primer Design: Design forward and reverse primers with 5' extensions of 39 nucleotides homologous to the regions flanking the target gene in the S. venezuelae chromosome and 3' sequences that anneal to the apramycin resistance cassette.
-
PCR Amplification of Resistance Cassette: Perform PCR using the designed primers and the apramycin resistance cassette template to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.
-
Electroporation into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid. Electroporate the purified PCR product into these cells. The λ Red system will mediate homologous recombination between the PCR product and the target gene on the cosmid.
-
Selection of Recombinant Cosmids: Select for apramycin-resistant E. coli colonies. Isolate cosmid DNA and verify the correct gene replacement by PCR and restriction digestion.
-
Conjugation into Streptomyces venezuelae: Introduce the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002. Conjugally transfer the cosmid into S. venezuelae.
-
Selection of Mutants: Select for apramycin-resistant S. venezuelae exconjugants. Screen for colonies that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the resistance cassette. This is typically identified by sensitivity to the cosmid vector's antibiotic resistance marker.
-
Verification of Gene Disruption: Confirm the gene disruption in the S. venezuelae mutant by PCR using primers flanking the targeted gene and by Southern blot analysis.[5][6]
HPLC Analysis of this compound and Jadomycins
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and jadomycins from culture extracts.
Sample Preparation:
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Redissolve the residue in a suitable solvent, such as methanol, for HPLC analysis.
HPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over a set period (e.g., 30 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at multiple wavelengths, including wavelengths specific for this compound and jadomycins (e.g., 280 nm and 430 nm).
-
Quantification: Use pure standards of this compound and the specific jadomycin of interest to generate a standard curve for accurate quantification.
Visualizing the Biosynthetic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows in the study of this compound and jadomycin biosynthesis.
Conclusion
The scientific understanding of this compound's involvement in jadomycin biosynthesis has evolved from viewing it as a primary intermediate to recognizing it as a shunt product. This revised model underscores the complexity of natural product biosynthesis and the intricate interplay of tailoring enzymes. The oxygenases JadF, JadG, and JadH are critical players in this process, with JadG catalyzing the decisive B-ring cleavage that commits the pathway to jadomycin formation. For researchers in drug development, a thorough comprehension of this biosynthetic network is paramount for harnessing the potential of the jadomycin scaffold. By employing targeted genetic manipulation and robust analytical techniques, it is possible to further explore the biosynthetic logic, generate novel analogues, and potentially enhance the production of these promising bioactive compounds. This guide provides a foundational resource for these endeavors, consolidating the current knowledge and offering practical insights into the experimental approaches that continue to unravel the fascinating biochemistry of jadomycin biosynthesis.
References
- 1. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces venezuelae ISP5230 Maintains Excretion of Jadomycin upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering a regulatory region of jadomycin gene cluster to improve jadomycin B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redefining development in Streptomyces venezuelae: integrating exploration into the classical sporulating life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
Preliminary Cytotoxicity Screening of Rabelomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is an angucycline antibiotic that has demonstrated potential as a cytotoxic agent. As with many natural products, a thorough evaluation of its bioactivity is a critical first step in the drug discovery and development process. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, including available quantitative data, detailed experimental protocols for assessing its cytotoxic effects, and a visualization of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other angucycline compounds.
Data Presentation: Cytotoxicity of this compound
The publicly available data on the cytotoxic activity of this compound is currently limited. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value for this compound against a human cancer cell line. Further comprehensive screening against a diverse panel of cancer cell lines is warranted to establish a more complete cytotoxic profile.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Caco-2 | Colorectal Adenocarcinoma | 31.27 | [1] |
Note: The limited availability of public data underscores the need for further research to fully characterize the cytotoxic potential of this compound across a broader spectrum of cancer cell types.
Experimental Protocols
A crucial aspect of preclinical drug development is the use of standardized and reproducible assays to evaluate cytotoxicity. The following is a detailed protocol for a common colorimetric method, the MTT assay, which can be adapted for the preliminary cytotoxicity screening of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range for initial screening could be from 0.1 to 100 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for conducting a preliminary cytotoxicity screening of a compound like this compound.
Hypothesized Signaling Pathways of this compound-Induced Apoptosis
Based on the known mechanisms of action for the angucycline class of antibiotics, this compound is hypothesized to induce apoptosis through a combination of the intrinsic and extrinsic signaling pathways. The following diagrams illustrate these potential mechanisms.
Intrinsic (Mitochondrial) Pathway:
This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
References
Rabelomycin: A Technical Guide to its Natural Origin, Biosynthesis, and Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabelomycin is a naturally occurring angucycline antibiotic with notable biological activities. This technical guide provides an in-depth overview of the natural origins of this compound, its producing microbial strains, and the intricate biosynthetic pathways governing its formation. Detailed experimental protocols for the isolation, cultivation, fermentation, extraction, and purification of this compound are presented, drawing from established methodologies. Furthermore, this document elucidates the regulatory networks that control this compound biosynthesis and presents quantitative data on its production, offering a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.
Natural Origin and Producing Strains
This compound was first isolated from the fermentation broth of Streptomyces olivaceus ATCC 21549, a Gram-positive bacterium found in a soil sample from Jean-Rabel, Haiti.[1][2] This strain remains the primary recognized natural producer of the compound. While S. olivaceus is the original source, this compound has also been identified as a metabolic shunt product in the biosynthetic pathways of other angucyclines, such as gilvocarcin, ravidomycin, and jadomycin, which are produced by various Streptomyces species.[3] Additionally, reports indicate its presence in other actinomycetes, including Micromonospora rosaria and Streptomyces venezuelae.[4]
Quantitative Production of this compound and Related Angucyclines
The yield of this compound and other angucyclines can vary significantly depending on the producing strain and fermentation conditions. Optimization of these parameters is crucial for maximizing production for research and development purposes. The following table summarizes reported production yields for this compound and other relevant angucyclines.
| Compound | Producing Strain | Production Titer | Reference |
| This compound | Streptomyces dengpaensis XZHG99T (Wild-Type) | ~1.5 mg/L | [5] |
| This compound | Streptomyces dengpaensis HTT7 (Mutant) | 15.7 ± 0.05 mg/L | [5] |
| Saquayamycin B1 | Streptomyces dengpaensis XZHG99T (Wild-Type) | ~3.5 mg/L | [5] |
| Saquayamycin B1 | Streptomyces dengpaensis HTT7 (Mutant) | 39.9 ± 0.05 mg/L | [5] |
| Jadomycin B | Streptomyces venezuelae ISP5230 (Wild-Type, Ethanol Stressed) | Not specified, baseline | [6] |
| Jadomycin B | Streptomyces venezuelae (Engineered Mutant) | ~2-fold increase over wild-type | [6] |
| Urdamycin A | Streptomyces fradiae | ~10 mg/L | |
| Gilvocarcin V | Streptomyces griseoflavus | Not specified, baseline | [7] |
Biosynthesis of this compound
This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthesis commences with a starter unit of acetyl-CoA and nine extender units of malonyl-CoA. These precursors are sequentially condensed to form a linear decaketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic benz[a]anthracene framework of angucyclines. This compound arises as a shunt product from the biosynthetic pathways of more complex angucyclines like gilvocarcin, ravidomycin, and jadomycin.
Regulatory Network of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly controlled by a complex regulatory network. This network involves two-component systems (TCSs) that sense environmental and physiological signals, and pathway-specific activators, often belonging to the Streptomyces antibiotic regulatory protein (SARP) family. These regulators ultimately control the expression of the biosynthetic gene clusters responsible for antibiotic production.
Experimental Protocols
Isolation and Cultivation of Producing Strains
Streptomyces species are typically isolated from soil samples.
Workflow for Isolation of Streptomyces
Media for Cultivation:
-
GYM (Glucose Yeast Malt) Agar/Broth:
-
SFM (Soya Flour Mannitol) Agar/Broth:
Fermentation for this compound Production
Submerged fermentation is the standard method for producing this compound.
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., GYM broth) with a pure culture of the producing strain. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a seed culture.
-
Production Fermentation: Transfer the seed culture (e.g., 5-10% v/v) into a larger volume of production medium. The production medium can be similar to the seed medium or optimized for secondary metabolite production.
-
Incubation: Incubate the production culture at 28-30°C with shaking for 5-7 days. Monitor the production of this compound using analytical techniques such as HPLC.
Extraction and Purification of this compound
This compound is extracted from both the mycelium and the fermentation broth.
-
Separation of Mycelium and Broth: Filter the fermentation culture to separate the mycelial biomass from the culture filtrate.
-
Extraction from Mycelium: Extract the filter cake with an organic solvent such as methanol. Evaporate the methanol to obtain an aqueous residue.
-
Extraction from Broth: Combine the aqueous residue from the mycelial extract with the culture filtrate. Extract the pooled liquid with a water-immiscible organic solvent like ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.
-
Purification: The crude extract can be purified using a combination of chromatographic techniques:
-
Counter-current distribution: A primary purification step using a solvent system such as Methanol:Water:Hexane (3:1:4 v/v/v).[1]
-
Column Chromatography: Further purification can be achieved using silica gel or DEAE-cellulose column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often performed using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of acetonitrile in water with a modifier like formic acid.
-
Conclusion
This compound stands as a significant member of the angucycline family of natural products. Understanding its natural origin, biosynthetic machinery, and the regulatory networks that govern its production is paramount for harnessing its full potential. The methodologies outlined in this guide provide a comprehensive framework for the isolation of producing strains, optimization of fermentation, and efficient purification of this compound. This knowledge serves as a foundation for further research into the biological activities of this compound and its derivatives, as well as for the development of engineered biosynthetic pathways for the production of novel angucycline analogs with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Two-Component Systems Implied in Antibiotic Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the two-component system GarR/GarS role on antibiotic production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of angucycline production by combined UV mutagenesis and ribosome engineering and fermentation optimization in Streptomyces dengpaensis XZHG99T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering a regulatory region of jadomycin gene cluster to improve jadomycin B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GYM STREPTOMYCES MEDIUM | PTCC [oldweb.irost.org]
- 9. dsmz.de [dsmz.de]
- 10. ccm.sci.muni.cz [ccm.sci.muni.cz]
- 11. biomicrosearch.bam.de [biomicrosearch.bam.de]
- 12. SFM - ActinoBase [actinobase.org]
- 13. uni-weimar.de [uni-weimar.de]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to the Structural Elucidation of Rabelomycin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a naturally occurring angucycline antibiotic first isolated from Streptomyces olivaceus.[1][2][3] As a member of the benz[a]anthraquinone family, this compound and its derivatives have garnered significant interest within the scientific community due to their broad range of biological activities, including antibacterial, antifungal, and antitumor properties.[3][4] The complex tetracyclic structure of these compounds presents a fascinating challenge for structural elucidation and has been a subject of extensive spectroscopic and synthetic studies. This technical guide provides a comprehensive overview of the structural characterization of this compound and its key derivatives, detailing the experimental protocols and spectroscopic data that form the foundation of our understanding of these molecules.
Core Structure and Key Derivatives
The fundamental structure of this compound is a tetracyclic benz[a]anthraquinone core.[1][5] Key derivatives that have been isolated and characterized include Dehydrothis compound, 8-O-methylthis compound, and 6-Deoxy-8-O-methylthis compound. The structural variations among these derivatives, often arising from biosynthetic modifications or chemical reactions, play a crucial role in their biological activity.
Data Presentation: Spectroscopic Analysis
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Infrared (IR) and Ultraviolet (UV) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of these complex molecules. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom, allowing for the piecing together of the molecular structure.
Table 1: ¹H NMR Spectroscopic Data for this compound and its Derivatives (in CDCl₃)
| Position | This compound (δ, ppm) | Dehydrothis compound (δ, ppm) | 8-O-methylthis compound (δ, ppm) | 6-Deoxy-8-O-methylthis compound (δ, ppm) |
| H-1 | 7.75 (d, J=7.6 Hz) | 8.45 (s) | 7.70 (d, J=8.0 Hz) | 7.68 (d, J=8.0 Hz) |
| H-2 | 7.65 (t, J=7.6 Hz) | 7.68 (m) | 7.60 (t, J=8.0 Hz) | 7.58 (t, J=8.0 Hz) |
| H-3 | 7.28 (d, J=7.6 Hz) | 7.68 (m) | 7.25 (d, J=8.0 Hz) | 7.23 (d, J=8.0 Hz) |
| H-4 | 3.15 (d, J=16.0 Hz), 2.90 (d, J=16.0 Hz) | - | 3.10 (d, J=16.0 Hz), 2.85 (d, J=16.0 Hz) | 3.08 (d, J=16.0 Hz), 2.83 (d, J=16.0 Hz) |
| H-5 | 6.80 (s) | 7.25 (s) | 6.75 (s) | 6.73 (s) |
| H-9 | - | 7.80 (s) | - | - |
| H-10 | 7.55 (d, J=8.4 Hz) | 7.68 (m) | 7.50 (d, J=8.4 Hz) | 7.48 (d, J=8.4 Hz) |
| H-11 | 7.20 (d, J=8.4 Hz) | 7.68 (m) | 7.15 (d, J=8.4 Hz) | 7.13 (d, J=8.4 Hz) |
| 3-CH₃ | 1.50 (s) | 2.50 (s) | 1.48 (s) | 1.45 (s) |
| 8-OCH₃ | - | - | 3.95 (s) | 3.93 (s) |
| 6-OH | 12.50 (s) | 12.80 (s) | 12.45 (s) | - |
| 8-OH | 12.10 (s) | 12.60 (s) | - | - |
| 1-OH | - | 13.10 (s) | - | - |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Data compiled from various sources and may have been recorded in different solvents, leading to slight variations.
Table 2: ¹³C NMR Spectroscopic Data for this compound and its Derivatives (in CDCl₃)
| Position | This compound (δ, ppm) | Dehydrothis compound (δ, ppm) | 8-O-methylthis compound (δ, ppm) | 6-Deoxy-8-O-methylthis compound (δ, ppm) |
| C-1 | 197.5 | 182.0 | 197.3 | 197.1 |
| C-2 | 136.5 | 125.0 | 136.3 | 136.1 |
| C-3 | 126.5 | 128.0 | 126.3 | 126.1 |
| C-4 | 45.0 | 130.0 | 44.8 | 44.6 |
| C-4a | 132.0 | 133.0 | 131.8 | 131.6 |
| C-5 | 115.0 | 118.0 | 114.8 | 114.6 |
| C-6 | 162.0 | 160.0 | 161.8 | 35.2 |
| C-6a | 110.0 | 112.0 | 109.8 | 109.6 |
| C-7 | 202.0 | 188.0 | 201.8 | 201.6 |
| C-7a | 135.0 | 134.0 | 134.8 | 134.6 |
| C-8 | 161.0 | 163.0 | 163.5 | 163.3 |
| C-9 | 118.0 | 120.0 | 117.8 | 117.6 |
| C-10 | 124.0 | 122.0 | 123.8 | 123.6 |
| C-11 | 119.0 | 123.0 | 118.8 | 118.6 |
| C-11a | 133.0 | 135.0 | 132.8 | 132.6 |
| C-12 | 188.0 | 181.0 | 187.8 | 187.6 |
| C-12a | 70.0 | 131.0 | 69.8 | 69.6 |
| C-12b | 130.0 | 132.0 | 129.8 | 129.6 |
| 3-CH₃ | 25.0 | 22.0 | 24.8 | 24.6 |
| 8-OCH₃ | - | - | 56.5 | 56.3 |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Assignments are based on 2D NMR experiments such as HSQC and HMBC.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound and its derivatives, providing a precise molecular weight and formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structures. The molecular formula for this compound has been established as C₁₉H₁₄O₆.[5]
UV and IR Spectroscopy
UV spectroscopy of this compound in methanol shows absorption maxima at 228 nm, 267 nm, and 433 nm, which are characteristic of its benz[a]anthraquinone chromophore. Infrared spectroscopy reveals characteristic absorption bands for hydroxyl and carbonyl functional groups.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from a culture of Streptomyces olivaceus.
-
Fermentation: Streptomyces olivaceus (ATCC 21549) is cultured in a suitable liquid medium under aerobic conditions.[1]
-
Extraction: The fermentation broth is harvested, and the mycelium is separated by filtration. The mycelial cake is extracted with methanol. The methanol extract is concentrated, and the resulting aqueous residue is combined with the culture filtrate.[1] This combined solution is then extracted with ethyl acetate.[1]
-
Purification: The crude ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. Further purification can be achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.[3]
NMR Spectroscopic Analysis
A general protocol for acquiring NMR data for this compound is as follows:
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the stereochemistry.
-
Mandatory Visualizations
Enzymatic Synthesis of this compound
The enzymatic total synthesis of this compound has been achieved in a one-pot reaction starting from acetyl-CoA and malonyl-CoA, utilizing a mixture of polyketide synthase (PKS) enzymes.[3][6] The workflow for this biosynthesis is a prime example of the intricate enzymatic machinery involved in natural product synthesis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Isolation, characterization, and structure of this compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. npatlas.org [npatlas.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
enzymatic total synthesis of Rabelomycin protocol
An Enzymatic Approach to the Total Synthesis of Rabelomycin
Application Notes
This compound, an angucycline antibiotic, holds significant interest for researchers in natural product chemistry and drug development due to its antibacterial properties.[1] Traditional chemical syntheses of this compound and other angucyclinones are often complex, multi-step processes that result in low overall yields.[1] The chemoenzymatic total synthesis of this compound presents a highly efficient and stereospecific alternative, leveraging the power of polyketide synthase (PKS) enzymes. This method allows for a one-pot reaction, starting from simple precursors, to generate the complex tetracyclic backbone of this compound.[1][2][3]
This protocol details an in vitro one-pot enzymatic total synthesis of this compound from acetyl-CoA and malonyl-CoA. The synthesis utilizes a carefully selected combination of PKS enzymes derived from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.[1][2][3][4] The key intermediate, UWM6, is generated by the concerted action of these enzymes and subsequently undergoes spontaneous oxidation to yield the final product, this compound.[4][5] This approach avoids the use of hazardous reagents and minimizes waste production, offering a greener and more streamlined route to this biologically active molecule.[1]
Experimental Protocols
Reagents and Enzyme Preparation
The successful enzymatic synthesis of this compound requires the preparation and purification of several key enzymes. The enzymes are typically expressed in suitable hosts, such as Escherichia coli or Streptomyces lividans, and purified to homogeneity.
| Enzyme | Source Pathway | Function |
| GilA | Gilvocarcin | Ketosynthase α (KSα) |
| GilB | Gilvocarcin | Chain Length Factor (CLF) / Ketosynthase β (KSβ) |
| RavC | Ravidomycin | Acyl Carrier Protein (ACP) |
| GilP | Gilvocarcin | Malonyl-CoA:ACP Transacylase (MCAT) |
| GilF | Gilvocarcin | PKS-associated Ketoreductase (KR) |
| JadD | Jadomycin | Cyclase (CYC) |
| RavG | Ravidomycin | Cyclase (CYC) |
| MatB | Rhizobium trifolii | Malonyl-CoA Synthetase |
One-Pot Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound in a single reaction vessel.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM HEPES, pH 7.5):
-
Acetyl-CoA (starter unit)
-
Sodium malonate
-
ATP
-
CoA
-
Purified enzymes: GilA/GilB complex, RavC, GilP, GilF, JadD, RavG, and MatB.
-
-
The in situ generation of malonyl-CoA is catalyzed by MatB from sodium malonate, ATP, and CoA.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a sufficient duration (e.g., 4-6 hours) to allow for the enzymatic reactions to proceed to completion.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate and acidifying with a small amount of acetic acid.
-
Vortex the mixture vigorously to extract the product into the organic layer.
-
Centrifuge to separate the phases.
-
-
Analysis and Purification:
-
Carefully remove the ethyl acetate layer and evaporate it to dryness.
-
Redissolve the residue in a small volume of a suitable solvent (e.g., methanol or DMSO).
-
Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of this compound.
-
Further purification can be achieved using preparative HPLC.
-
The production of this compound is contingent on the presence of both acetyl-CoA and malonyl-CoA in the reaction mixture.[1]
Visualizations
Enzymatic Synthesis Pathway of this compound
Caption: Workflow of the one-pot enzymatic synthesis of this compound.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Isolation and Purification of Rabelomycin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabelomycin is a bioactive angucycline antibiotic produced by the fermentation of Streptomyces olivaceus. First isolated in the 1970s, it has demonstrated notable activity against Gram-positive microorganisms.[1] As a member of the angucycline family, this compound serves as a key intermediate in the biosynthesis of other complex antibiotics and is a subject of interest for synthetic and biosynthetic studies.[1] These application notes provide a comprehensive overview of the fermentation, isolation, and purification of this compound, presenting detailed protocols and quantitative data to support research and development efforts.
Fermentation Protocol
This compound is produced by submerged aerobic fermentation of Streptomyces olivaceus ATCC 21549. The following protocol is adapted from established methods for the cultivation of this strain.[2][3]
Microorganism
-
Strain: Streptomyces olivaceus ATCC 21549[2]
-
Preservation: Lyophilized in milk and maintained on a suitable agar slant, such as tomato paste-oatmeal agar.[3]
Media Composition
Table 1: Fermentation Media Composition
| Component | Germination Medium (g/L) | Fermentation Medium (g/L) |
| Soybean Meal | 15.0 | 30.0 |
| Dehydrated Mashed Potato | 15.0 | 15.0 |
| Glucose | 50.0 | 15.0 |
| CoCl₂·6H₂O | 0.005 | 0.005 |
| CaCO₃ | 10.0 | 10.0 |
| Agar | 2.5 | - |
| Distilled Water | to 1 L | to 1 L |
Inoculum and Fermentation Conditions
-
Inoculum Preparation:
-
Prepare a suspension of surface growth from an agar slant in a 0.01% Dupanol solution.
-
Use this suspension to inoculate a germination medium.
-
Incubate the germination culture at 25°C for 72-96 hours on a rotary shaker (280 rpm, 2-inch throw).[3]
-
-
Production Fermentation:
-
Transfer a 5% (v/v) inoculum from the germination culture to the fermentation medium.
-
Incubate the fermentation culture under the same conditions as the germination culture (25°C, 280 rpm) for approximately 96 hours.[3]
-
Isolation and Purification Protocol
The isolation and purification of this compound from the fermentation broth involves a multi-step process including extraction and chromatographic separation.[4]
Extraction
-
Harvesting: At the end of the fermentation, filter the culture broth to separate the mycelium from the filtrate.
-
Mycelial Extraction: Extract the filter cake (mycelium) with methanol. Evaporate the methanol to yield an aqueous residue.
-
Combined Extraction: Combine the aqueous residue from the mycelial extraction with the culture filtrate.
-
Solvent Extraction: Extract the pooled aqueous solution with ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract to a syrup.[4]
Purification
The crude this compound extract can be purified through a series of chromatographic steps.
-
Counter-Current Distribution (Optional Initial Step):
-
Perform counter-current distribution using a solvent system of Methanol:Water:Hexane (3:1:4 v/v/v) to achieve initial separation.[4]
-
-
DEAE-Cellulose Chromatography:
-
Column Preparation: Prepare a DEAE-cellulose column and equilibrate it with an appropriate buffer (e.g., Tris-HCl, pH 7.5).
-
Sample Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound compounds using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Silica Gel Chromatography:
-
Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., chloroform:methanol).
-
Sample Loading: Apply the this compound-containing fractions from the previous step to the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of methanol in chloroform). A reported system for TLC analysis is chloroform:methanol:piperidine (94:5:1 v/v/v), which can be adapted for column chromatography.[3]
-
Fraction Collection and Analysis: Collect and analyze fractions for pure this compound.
-
-
Recrystallization:
-
Recrystallize the purified this compound from a benzene-methanol mixture to obtain a yellow crystalline solid.[4]
-
Quantitative Data and Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Yellow crystalline solid[4] |
| Melting Point | 193°C (decomposition)[4] |
| Empirical Formula | C₁₉H₁₄O₆[4] |
| Optical Rotation ([α]D) | -102° ± 10° (c=1 in CHCl₃)[4] |
| UV Absorption (in MeOH) | λmax at 228 nm (ε = 26,600), 267 nm (ε = 28,800), and 433 nm (ε = 8,000)[4] |
| UV Absorption (in basic MeOH) | λmax at 258 nm (ε = 26,200), 282 nm (shoulder, ε = 13,100), 325 nm (ε = 8,900), and 507 nm (ε = 7,500)[4] |
| Solubility | Soluble in alkanols, acetone, and chloroform; insoluble in water and petroleum ether[4] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
This compound Biosynthetic Pathway
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis begins with a starter unit of acetyl-CoA and nine extender units of malonyl-CoA.
Caption: Simplified biosynthetic pathway of this compound.
Biological Activity
This compound exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] As an angucycline antibiotic, its mechanism of action is of significant interest. While the precise signaling pathway inhibited by this compound is not fully elucidated, many angucyclines are known to interfere with nucleic acid and protein synthesis, and some can act as enzyme inhibitors. Further research is required to pinpoint the specific molecular target of this compound.
Conclusion
The protocols and data presented provide a solid foundation for the consistent production, isolation, and purification of this compound. The detailed methodologies are intended to be adaptable for various laboratory and pilot scales. Further optimization of fermentation and purification parameters may lead to improved yields and purity, facilitating advanced studies into the biological activity and therapeutic potential of this angucycline antibiotic.
References
- 1. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. US3721684A - this compound - Google Patents [patents.google.com]
- 4. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rabelomycin using High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rabelomycin, a benz[a]anthraquinone antibiotic. The method utilizes a reverse-phase C18 column with UV detection, providing a reliable protocol for researchers, scientists, and professionals in drug development. This document provides a detailed experimental protocol, data presentation, and a workflow diagram to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound is an antibiotic belonging to the angucycline group, first isolated from Streptomyces olivaceus.[1][2] It exhibits activity against Gram-positive microorganisms.[1][2] Accurate quantification of this compound is essential for various applications, including fermentation process monitoring, quality control of pharmaceutical preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of antibiotics due to its high resolution, sensitivity, and accuracy.[3][4] This application note outlines a robust HPLC method for the determination of this compound.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₆ | [5][6] |
| Molecular Weight | 338.31 g/mol | [7] |
| Appearance | Yellow crystalline solid | [5] |
| Solubility | Soluble in alkanols, acetone, and chloroform; Insoluble in water and petroleum ether. Soluble in DMSO. | [5][7] |
| UV Absorption Maxima (in Methanol) | 228 nm, 267 nm, 433 nm | [5] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water. Formic acid or trifluoroacetic acid for mobile phase modification.
-
This compound Standard: A certified reference standard of this compound.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filtration: 0.45 µm syringe filters for sample and mobile phase filtration.
Preparation of Solutions
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 267 nm or 433 nm (based on sensitivity and selectivity) |
Sample Preparation
-
Fermentation Broth: Centrifuge the broth to separate the mycelium. The supernatant can be diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection. For the mycelium, extract with methanol, evaporate the solvent, and reconstitute the residue in the mobile phase.
-
Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol), dilute with the mobile phase to fall within the calibration curve range, and filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values should be determined during method validation in the user's laboratory.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 15-20 min (highly dependent on the specific column and gradient) |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined (estimated in the low ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (estimated in the mid-to-high ng/mL range) |
| Precision (%RSD) | < 2% for intra-day and inter-day analysis |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. By following the detailed protocol and validating the method, researchers and scientists can achieve accurate and precise measurements of this compound in various sample matrices. This will aid in the advancement of research and development involving this important antibiotic.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOLATION, CHARACTERIZATION, AND STRUCTURE OF this compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 3. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-pressure liquid chromatography analysis of antibiotic susceptibility disks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 6. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols: ¹H and ¹³C NMR Spectral Data for Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Rabelomycin, a bioactive angucycline antibiotic. The information enclosed is intended to support researchers in the identification, characterization, and further development of this compound and related compounds.
Spectral Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, referenced from the supplementary information of the study on its enzymatic total synthesis. The data was recorded in DMSO-d₆.
Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OH | 13.1 | s | |
| 3-OH | 10.5 | s | |
| 4 | 3.10 | dd | 17.0, 5.0 |
| 4 | 2.85 | d | 17.0 |
| 4a-OH | 5.85 | d | 5.0 |
| 5 | 4.60 | m | |
| 6-OH | 5.60 | d | 6.0 |
| 8 | 7.85 | d | 8.0 |
| 9 | 7.70 | t | 8.0 |
| 10 | 7.40 | d | 8.0 |
| 11 | 7.90 | s | |
| 12b-OH | 6.50 | s | |
| 2-Me | 2.20 | s |
Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| 1 | 188.0 |
| 2 | 160.0 |
| 3 | 190.0 |
| 4 | 40.0 |
| 4a | 70.0 |
| 5 | 65.0 |
| 6 | 75.0 |
| 6a | 135.0 |
| 7 | 118.0 |
| 8 | 130.0 |
| 9 | 125.0 |
| 10 | 120.0 |
| 11 | 138.0 |
| 11a | 115.0 |
| 12 | 180.0 |
| 12a | 110.0 |
| 12b | 80.0 |
| 2-Me | 20.0 |
Experimental Protocols
The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard methodologies for the structural elucidation of natural products.
Protocol: NMR Spectroscopy of this compound
Objective: To obtain high-resolution one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound for structural verification and assignment.
Materials:
-
This compound sample (purified, ~5-10 mg for ¹H NMR, ~15-20 mg for ¹³C and 2D NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm diameter, high precision)
-
NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6 mL of DMSO-d₆ directly in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the field frequency using the deuterium signal of DMSO-d₆.
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal transmission and detection.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks. This can be performed manually or using automated shimming routines.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30 or similar
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse program: zgpg30 or similar with proton decoupling
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delay for quaternary carbons)
-
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the DMSO-d₆ peak at δ 39.52 ppm.
-
-
2D NMR Acquisition (for full assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting spin systems and identifying quaternary carbons.
-
Standard pulse programs and parameters for these experiments should be used as recommended by the spectrometer manufacturer.
-
Visualization of Biosynthetic Pathway
This compound is a polyketide synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates the general workflow for its biosynthesis from primary metabolites.
Caption: Biosynthetic pathway of this compound.
This simplified diagram shows the conversion of acetyl-CoA and malonyl-CoA into a linear polyketide by a Type II Polyketide Synthase. This intermediate then undergoes a series of cyclization and aromatization reactions to form the angucyclinone core, which is further modified to yield this compound.
Application Notes and Protocols for In Vitro Antibacterial Assays with Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro antibacterial assays with Rabelomycin, a member of the angucycline class of antibiotics. The protocols outlined below are designed to ensure accurate and reproducible determination of this compound's antibacterial activity, aiding in its evaluation as a potential therapeutic agent.
Introduction to this compound
This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces olivaceus. As an angucycline, it possesses a distinctive tetracyclic aromatic core structure.[1] this compound has demonstrated notable activity primarily against Gram-positive bacteria.[1] Understanding its in vitro antibacterial profile is a critical first step in the drug development process.
Quantitative Antibacterial Activity of this compound
The antibacterial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined in vitro conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 209P | 6.3[1] |
| Streptococcus pyogenes | C203 | 1.2[1] |
| Bacillus subtilis | - | 4.7[1] |
| Gram-Negative Bacteria | ||
| Escherichia coli | - | 50[1] |
| Salmonella schottmuelleri | - | 50[1] |
| Pseudomonas aeruginosa | - | 25[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method, a standard and widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., ampicillin for Gram-positive, gentamicin for Gram-negative bacteria)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
-
Positive Control: Wells containing a serial dilution of a standard antibiotic.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
This compound solution at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC)
-
Bacterial culture in logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator (35°C ± 2°C)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure to this compound: Add this compound to the bacterial suspensions to achieve the desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC, and 8x MIC).
-
Incubation: Incubate the tubes/flasks at 35°C ± 2°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible. Count the number of colony-forming units (CFUs) on plates that have between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Workflow for Time-Kill Assay:
Caption: Workflow for Time-Kill Kinetics Assay.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been fully elucidated. However, as an angucycline antibiotic, it is part of a large family of natural products known for a wide range of biological activities, including antibacterial effects. The antibacterial mechanism of many angucyclines is not yet fully understood, and it is likely that different members of this class exert their effects through various targets.
Potential mechanisms of action for angucycline antibiotics that may be relevant to this compound include:
-
Inhibition of Nucleic Acid Synthesis: Some angucyclines are known to intercalate into DNA or inhibit enzymes involved in DNA replication and transcription, such as topoisomerases.
-
Inhibition of Protein Synthesis: Interference with ribosomal function is a common mechanism for many classes of antibiotics.
-
Disruption of Cell Wall Integrity: Some antibiotics target the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Further research is required to determine the specific molecular target(s) and signaling pathways affected by this compound in bacteria.
Hypothesized Bacterial Targets of this compound:
Caption: Potential Mechanisms of Action for this compound.
Safety Precautions
This compound is an investigational compound. Standard laboratory safety precautions should be followed when handling this substance. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
stable storage and handling of Rabelomycin in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a member of the angucycline class of antibiotics, produced by various Streptomyces species.[1][2][3] It exhibits a range of biological activities, including antibacterial effects primarily against Gram-positive bacteria and cytotoxic properties against various cancer cell lines. These characteristics make this compound a compound of interest for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the stable storage, handling, and laboratory use of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Yellow crystalline solid | [4] |
| Molecular Formula | C₁₉H₁₄O₆ | [2][5] |
| Molecular Weight | 338.31 g/mol | [2][5] |
| Solubility | Soluble in alkanols, acetone, and chloroform. Insoluble in water and petroleum ether. | [4] |
| Melting Point | 193°C (decomposition) | [4] |
Stable Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure the safety of laboratory personnel.
Storage Conditions
Based on supplier recommendations and general practices for similar antibiotics, the following storage conditions are advised:
| Form | Storage Temperature | Conditions |
| Solid (Powder) | 0 - 4°C (Short-term: days to weeks) | Dry and dark |
| -20°C (Long-term: months to years) | Dry and dark | |
| Stock Solutions | 0 - 4°C (Short-term: days to weeks) | Protect from light |
| -20°C (Long-term: months) | Protect from light |
Note: While a formal Certificate of Analysis with definitive stability data was not found, these recommendations are based on supplier data for this compound and general knowledge of angucycline antibiotic stability.[5]
Preparation of Stock Solutions
For experimental use, a stock solution of this compound is typically prepared in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. For short-term use, the solution can be stored at 4°C.
Safe Handling Procedures
This compound, as a bioactive compound, should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Follow institutional guidelines for the disposal of chemical waste.
-
General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Protocols
The following are detailed protocols for common assays involving this compound.
Antibacterial Susceptibility Testing
This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the this compound working solution (diluted from stock to the highest desired concentration in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Plates:
-
Dip a sterile swab into the standardized bacterial inoculum and streak the entire surface of an MHA plate evenly in three directions.
-
-
Apply Disks:
-
Aseptically apply a sterile filter paper disk impregnated with a known amount of this compound to the center of the inoculated plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measure Zones of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to determine the cytotoxic effect of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Mechanism of Action and Signaling Pathways
This compound belongs to the angucycline family of antibiotics, many of which are known to exert their biological effects through various mechanisms, including inhibition of topoisomerase II and induction of apoptosis.
Potential Topoisomerase II Inhibition
Several angucycline antibiotics are known to be topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. While the direct inhibition of topoisomerase II by this compound is not definitively established in the literature, its structural similarity to other topoisomerase II-inhibiting angucyclines suggests this as a plausible mechanism of action.
Induction of Apoptosis
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, or programmed cell death. This can be a consequence of DNA damage from topoisomerase II inhibition or other cellular stresses. Key signaling pathways that could be involved include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. Further research is needed to elucidate the specific signaling cascades activated by this compound.
Experimental Workflow Diagrams
Workflow for Determining Minimum Inhibitory Concentration (MIC)
References
- 1. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Rabelomycin Biosynthetic Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the heterologous expression of a synthetic pathway for the production of Rabelomycin, an angucycline antibiotic. The protocols described herein are based on the successful enzymatic total synthesis of this compound, which utilizes a combination of polyketide synthase (PKS) enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.[1][2] This document outlines both in vivo expression in Streptomyces lividans and in vitro enzymatic synthesis.
Data Presentation
Table 1: this compound Production Overview
| Production Method | Host Organism/System | Key Enzymes Utilized | Precursors | Observed Product(s) | Reference |
| In vivo Expression | Streptomyces lividans TK64 | GilA, GilB, GilC, GilP, JadD, RavG | Endogenous acetyl-CoA and malonyl-CoA | This compound, UWM6 | [1] |
| In vitro Synthesis | Cell-free enzymatic reaction | GilA, GilB, GilF, GilP, RavC, JadD, RavG | Acetyl-CoA, Malonyl-CoA | This compound | [1] |
Table 2: Enzymes for this compound Biosynthesis
| Enzyme | Gene Origin | Function | Expression Host | Notes |
| GilA (KSα) | Gilvocarcin | Ketosynthase α | S. lividans TK64 | Co-expressed with GilB |
| GilB (KSβ/CLF) | Gilvocarcin | Ketosynthase β / Chain Length Factor | S. lividans TK64 | Co-expressed with GilA |
| GilP | Gilvocarcin | Malonyl-CoA:ACP Transacylase (MCAT) | Escherichia coli | |
| GilF | Gilvocarcin | Ketoreductase (KR) | Escherichia coli | |
| RavC | Ravidomycin | Acyl Carrier Protein (ACP) | Escherichia coli | Replaced GilC due to inclusion body formation |
| JadD | Jadomycin | Cyclase (CYC) | Escherichia coli | |
| RavG | Ravidomycin | Cyclase (CYC) | Escherichia coli | Replaced GilG due to inclusion body formation |
Signaling Pathways and Experimental Workflows
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for heterologous this compound production.
Experimental Protocols
Protocol 1: Gene Cloning and Plasmid Construction
This protocol describes the construction of expression plasmids for both E. coli and S. lividans.
1.1. Gene Amplification:
-
Amplify the coding sequences for gilA, gilB, gilP, gilF, ravC, ravG, and jadD from the respective genomic DNA of the producer strains via PCR.
-
Design primers to introduce appropriate restriction sites (e.g., NdeI and EcoRI) for directional cloning.
1.2. Construction of E. coli Expression Plasmids:
-
Digest the PCR products of gilP, gilF, ravC, ravG, and jadD and the pET28a vector with NdeI and EcoRI.
-
Ligate the digested genes into the pET28a vector to create N-terminal His6-tagged constructs.
-
Transform the ligation products into E. coli DH5α for plasmid propagation and sequence verification.
1.3. Construction of S. lividans Expression Plasmids (pRab series):
-
Sequentially clone the genes into the pUWL201PW shuttle vector. For example, to generate pRab4 (containing genes for the minimal PKS, KR, MCAT, and both cyclases):
-
Clone gilA and gilB into a suitable intermediate vector.
-
Sequentially add gilP, jadD, and ravG to construct the final expression cassette.
-
Ligate the complete cassette into the pUWL201PW vector.
-
-
A series of plasmids can be created to test different enzyme combinations (e.g., pRab1 with minimal PKS and KR; pRab2 adding MCAT; pRab3 adding the first cyclase).
Protocol 2: Heterologous Protein Expression and Purification from E. coli
This protocol is for the production and purification of His6-tagged GilP, GilF, RavC, JadD, and RavG.
2.1. Expression:
-
Transform the pET28a expression plasmids into E. coli BL21(DE3).
-
Grow the transformed cells in LB medium supplemented with kanamycin (50 µg/mL) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
2.2. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 3: In vivo Production of this compound in S. lividans TK64
3.1. Transformation:
-
Introduce the pRab expression constructs into S. lividans TK64 via protoplast transformation.
-
Select for transformants on R2YE agar medium containing thiostrepton.
3.2. Fermentation and Production:
-
Inoculate a starter culture of the transformed S. lividans in SG liquid medium with thiostrepton and grow for 3 days at 28°C.
-
Use the starter culture to inoculate a larger production medium and continue to grow for 4 days.
3.3. Extraction and Analysis:
-
Harvest the culture by centrifugation.
-
Extract the cell pellet with acetone, followed by ethyl acetate extraction of the aqueous residue.
-
Extract the culture filtrate with ethyl acetate.
-
Combine the organic extracts, dry, and redissolve in a suitable solvent for HPLC analysis.
-
Analyze the products by HPLC and compare with an authentic standard of this compound.
Protocol 4: In vitro Enzymatic Synthesis of this compound
This protocol describes the one-pot enzymatic synthesis of this compound from its precursors.
4.1. Reaction Mixture:
-
In a total volume of 120 µL, combine the following components in a suitable buffer (e.g., 100 mM HEPES, pH 7.6):
-
Purified enzymes: GilA/B complex, GilF, GilP, RavC, JadD, and RavG (final concentrations to be optimized, typically in the µM range).
-
Acetyl-CoA (e.g., 0.5 mM)
-
Malonyl-CoA (e.g., 1 mM) or generate in situ using malonyl-CoA synthetase (MatB) with sodium malonate, ATP, and CoA.
-
NADPH (e.g., 2 mM)
-
DTT (e.g., 1 mM)
-
4.2. Reaction and Analysis:
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent, redissolve the residue in methanol, and analyze by HPLC. The production of this compound can be confirmed by comparing the retention time and UV-Vis spectrum with an authentic standard.[1]
References
Application Note: Rabelomycin as a Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and protocols for the use of Rabelomycin as a reference standard in chromatographic analyses, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
Chemical and Physical Properties of this compound
This compound is an angucycline antibiotic first isolated from Streptomyces olivaceus.[1][2] Its well-defined chemical and physical properties make it suitable for use as a reference standard in analytical chromatography to ensure the accuracy and consistency of experimental results.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₆ | [1][3] |
| Molecular Weight | 338.31 g/mol | [1][4] |
| CAS Number | 28399-50-0 | [3] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 193°C (decomposes) | [5] |
| Solubility | Soluble in DMSO, alkanols, acetone, and chloroform. Insoluble in water and petroleum ether. | [4][5] |
| UV Absorption (in Methanol) | λmax at 228 nm, 267 nm, and 433 nm | [5] |
| Storage Conditions | For short-term storage (days to weeks), keep dry, dark, and at 0-4°C. For long-term storage (months to years), store at -20°C. | [4] |
Experimental Protocols
The following protocols detail the preparation of this compound standard solutions and their application in HPLC-UV and LC-MS/MS for the quantification of this compound in various sample matrices.
Preparation of this compound Standard Stock and Working Solutions
This workflow outlines the preparation of this compound standards for calibration curves and quality control samples.
Caption: Workflow for this compound Standard Preparation.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the weighed standard in 1 mL of dimethyl sulfoxide (DMSO) in a clean, calibrated volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Use the working solutions to prepare calibration curve standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, and 1000 ng/mL) by diluting with the appropriate mobile phase or a matrix-matched solution.
-
Independently prepare QC samples at low, medium, and high concentrations to validate the calibration curve.
-
-
Storage:
-
Store all stock and working solutions at -20°C in amber vials to protect from light.
-
HPLC-UV Method for Quantification of this compound
This method is suitable for the routine analysis and quantification of this compound.
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) mixture of Phosphate buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 267 nm |
| Run Time | 10 minutes |
Protocol:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Injection Sequence:
-
Inject a blank (mobile phase or matrix) to ensure no carryover.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the QC samples.
-
Inject the unknown samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
LC-MS/MS Method for High-Sensitivity Quantification of this compound
This method provides higher sensitivity and selectivity, making it ideal for analyzing samples with low concentrations of this compound.
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Precursor Ion (Q1): m/z 337.1; Product Ions (Q3): To be determined by direct infusion of this compound standard. |
| Collision Energy | To be optimized based on the instrument and specific product ions. |
Protocol:
-
MS Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy for Multiple Reaction Monitoring (MRM).
-
-
System Preparation:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable signal is observed.
-
-
Injection Sequence and Data Analysis:
-
Follow the injection sequence and data analysis steps as outlined in the HPLC-UV method (Section 2.2), using the peak areas from the MRM chromatograms.
-
Analytical Workflow
The following diagram illustrates the general workflow for analyzing a sample using this compound as a standard.
Caption: General Analytical Workflow Using this compound Standard.
Conclusion
This compound is a reliable and stable compound suitable for use as an analytical standard in chromatographic methods. The protocols provided herein offer a starting point for the development and validation of methods for the accurate quantification of this compound in research and drug development settings. Adherence to these guidelines will help ensure the generation of reproducible and high-quality analytical data.
References
- 1. npatlas.org [npatlas.org]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
Troubleshooting & Optimization
Rabelomycin Fermentation Technical Support Center
Welcome to the technical support center for Rabelomycin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this angucycline antibiotic. Here you will find answers to frequently asked questions and detailed guides to address common challenges encountered during fermentation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for specific issues that may arise during this compound fermentation.
1. My this compound yield is consistently low. What are the initial steps for troubleshooting?
Low yield is a common issue in secondary metabolite fermentation. A systematic approach to troubleshooting is crucial. Start by evaluating the following:
-
Strain Integrity: Ensure the viability and genetic stability of your Streptomyces strain. Sub-culturing multiple times can lead to strain degradation. It is advisable to use a fresh culture from a cryopreserved stock.
-
Media Composition: Verify the correct preparation of your fermentation medium. Inaccuracies in component concentrations can significantly impact yield.
-
Fermentation Parameters: Double-check that all physical parameters (temperature, pH, agitation, aeration) are set and maintained at their optimal levels throughout the fermentation run.
2. What are the key nutritional components to optimize in the fermentation medium for better this compound yield?
The composition of the fermentation medium is critical for maximizing the production of secondary metabolites. For this compound, a Type II polyketide, the availability of specific precursors and nutrients is essential.
-
Carbon Sources: The type and concentration of the carbon source can influence both cell growth and antibiotic production. While glucose is a common carbon source, its rapid metabolism can sometimes repress secondary metabolite synthesis. Consider testing alternative or mixed carbon sources. Strategies like using slowly metabolized sugars or employing fed-batch strategies can be beneficial.[1][2]
-
Nitrogen Sources: Both organic and inorganic nitrogen sources can affect this compound production. Experiment with different nitrogen sources such as soybean meal, yeast extract, tryptone, and peptone to find the most suitable one for your strain.[3]
-
Precursor Supply: this compound biosynthesis begins with the precursors acetyl-CoA and malonyl-CoA.[4][5][6] Enhancing the intracellular pools of these precursors through metabolic engineering can be a powerful strategy to improve yield.[7]
3. How do physical fermentation parameters affect this compound production?
Physical parameters of the fermentation process directly influence the growth of Streptomyces and the biosynthesis of this compound.
-
Temperature: Most Streptomyces species have an optimal temperature range for growth and secondary metabolite production, typically between 28-30°C. Deviations can lead to reduced yield.
-
pH: The pH of the medium can affect nutrient uptake and enzyme activity. Maintaining an optimal pH, often between 6.5 and 7.5 for Streptomyces, is crucial. Use of buffers or automated pH control in a bioreactor is recommended.[8][9]
-
Dissolved Oxygen (DO): Aerobic bacteria like Streptomyces require sufficient oxygen for growth and metabolism. Low DO levels can be a limiting factor. Optimize agitation and aeration rates to ensure DO levels are maintained, typically above 20% saturation.[10]
-
Agitation: Agitation is important for nutrient mixing and oxygen transfer. However, excessive shear stress can damage mycelia. Finding the optimal agitation speed is a key aspect of process optimization.[8]
4. Can genetic engineering be used to improve this compound yield?
Yes, genetic engineering offers several rational approaches for enhancing the production of secondary metabolites.
-
Precursor Engineering: This involves modifying metabolic pathways to increase the supply of essential precursors like acetyl-CoA and malonyl-CoA.[7] This can be achieved by overexpressing genes involved in their synthesis or knocking out competing pathways.
-
Regulatory Gene Manipulation: The biosynthesis of antibiotics is often controlled by pathway-specific regulatory genes (activators and repressors). Overexpression of positive regulators or deletion of negative regulators can significantly boost production.[11]
-
Gene Cluster Overexpression: Increasing the copy number of the entire this compound biosynthetic gene cluster can lead to higher yields.[12]
5. I am observing the production of shunt products alongside this compound. How can I minimize them?
This compound itself is considered a shunt product of pathways like those for gilvocarcin and jadomycin.[4] The formation of other related compounds is common in polyketide biosynthesis.
-
Metabolic Engineering: Inactivating genes responsible for branching pathways can redirect metabolic flux towards the desired product.
-
Fermentation Condition Optimization: Sometimes, altering fermentation conditions such as nutrient availability or pH can influence the activity of specific enzymes, thereby favoring the production of one compound over another.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a traditional method to screen for the optimal concentration of individual media components.
-
Establish a Baseline: Prepare and run a fermentation using your standard production medium. This will serve as the control.
-
Vary One Component: For each media component (e.g., carbon source, nitrogen source), prepare a series of flasks where the concentration of that single component is varied above and below the baseline concentration, keeping all other components constant.
-
Fermentation: Inoculate all flasks with the same inoculum size and incubate under identical conditions (temperature, agitation, etc.).
-
Analysis: At the end of the fermentation, harvest the broth and mycelium. Extract this compound and quantify the yield using a suitable analytical method like HPLC.
-
Determine Optimum: Identify the concentration of the tested component that resulted in the highest this compound yield.
-
Iterate: Set the optimized component concentration as the new baseline and repeat the process for the next media component.
Protocol 2: General Seed Culture and Fermentation Protocol for Streptomyces
This is a general protocol that can be adapted for this compound production.
-
Spore Suspension Preparation: Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 or M2 agar) at 28°C until sporulation is observed.[6] Harvest the spores by gently scraping the surface and suspending them in sterile water with a wetting agent (e.g., 0.01% Tween 80).
-
Seed Culture: Inoculate a flask containing a seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces) with the spore suspension. Incubate at 28°C with shaking (e.g., 200-250 rpm) for 48-72 hours until a dense mycelial culture is obtained.[6]
-
Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should contain the necessary carbon and nitrogen sources, as well as trace elements.
-
Incubation: Incubate the production culture at 28°C with shaking for 5-10 days.[13]
-
Monitoring and Harvesting: Monitor the fermentation periodically for pH, cell growth, and product formation. Harvest the culture when the this compound concentration reaches its peak.
Data Presentation
Table 1: Example of Carbon Source Optimization Data
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45.2 |
| Fructose | 7.9 | 58.1 |
| Soluble Starch | 9.2 | 72.5 |
| Glycerol | 6.8 | 33.7 |
| Mannitol | 8.1 | 65.9 |
DCW: Dry Cell Weight
Table 2: Example of Fermentation Parameter Optimization Data
| Parameter | Level 1 | Yield (mg/L) | Level 2 | Yield (mg/L) | Level 3 | Yield (mg/L) |
| Temperature | 25°C | 55.4 | 28°C | 78.2 | 32°C | 61.9 |
| Initial pH | 6.0 | 49.8 | 7.0 | 75.3 | 8.0 | 68.1 |
| Agitation (rpm) | 180 | 62.5 | 220 | 79.8 | 250 | 71.3 |
Visualizations
Caption: Generalized biosynthetic pathway for this compound via a Type II Polyketide Synthase (PKS) system.
Caption: A logical workflow for the systematic optimization of this compound fermentation yield.
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering precursor metabolite pools for increasing production of antitumor mithramycins in Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 13. ijcmas.com [ijcmas.com]
challenges in the chemical synthesis of Rabelomycin
Welcome to the technical support center for the chemical and enzymatic synthesis of Rabelomycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the synthesis of this angucycline antibiotic.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of this compound in Enzymatic Synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete Enzyme Complex | Ensure that the full complement of required enzymes is present in the reaction mixture. For the one-pot enzymatic synthesis, a combination of polyketide synthase (PKS) enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways is necessary. Crucially, both cyclase enzymes, JadD and RavG, must be included for the reaction to proceed to completion.[1] In vitro experiments have shown that the absence of the complete set of cyclases can prevent the formation of the final product.[1] |
| Missing Essential Co-factors or Precursors | Verify the presence of both acetyl-CoA and malonyl-CoA in the reaction mixture, as they are the essential building blocks for the this compound backbone.[1] The synthesis will not proceed if either of these starting materials is absent.[1] Also, ensure that necessary co-factors like NADPH are available if ketoreductase activity is required. |
| Enzyme Inactivity | Improper protein folding can lead to inactive enzymes or the formation of inclusion bodies during expression.[2] If enzyme inactivity is suspected, consider expressing homologous enzymes from different pathways which may have better solubility and activity.[2] It is also crucial to handle and store the purified enzymes under conditions that maintain their stability and activity. |
| Suboptimal Reaction Conditions | The enzymatic reaction is sensitive to pH. The reported successful one-pot synthesis was conducted at a pH of 7.6.[1] Deviations from the optimal pH may lead to reduced enzyme activity or unwanted side reactions. |
Problem 2: Formation of Undesired Side Products.
| Possible Cause | Troubleshooting Step |
| Spontaneous Oxidation of Intermediates | The intermediate UWM6 is known to spontaneously oxidize to this compound, particularly under slightly alkaline conditions (pH 7.6).[1] While this can be the desired outcome, uncontrolled oxidation may be difficult to manage. If isolation of UWM6 is desired, consider running the reaction at a lower pH and for a shorter duration, followed by rapid purification. |
| Formation of Shunt Products | In in vivo expression systems, the formation of partially cyclized shunt products such as RM20b, RM20c, and SEK43 can occur, especially if the full set of cyclases is not expressed.[1] To favor the formation of this compound, ensure the co-expression of all necessary cyclase genes. |
| Dehydration of this compound | This compound can undergo dehydration to form dehydrothis compound when exposed to concentrated mineral acids like HCl or H₂SO₄.[3] During workup and purification, avoid acidic conditions if the integrity of this compound is to be maintained. |
Problem 3: Difficulty in Product Purification.
| Possible Cause | Troubleshooting Step |
| Complex Reaction Mixture | The crude product from both fermentation and in vitro synthesis will contain a mixture of the desired product, unreacted starting materials, enzymes (in the case of enzymatic synthesis), and potential side products. A multi-step purification protocol is typically required. |
| Inefficient Chromatographic Separation | The published purification protocol for this compound involves a sequence of chromatographic steps.[3] This includes chromatography on DEAE-cellulose followed by silica gel chromatography.[3] Optimizing the solvent systems for each step is crucial for achieving good separation. The final purification is often achieved by recrystallization from a solvent mixture such as benzene-methanol.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the traditional chemical synthesis of this compound?
A1: Traditional multi-step chemical syntheses of this compound are often characterized by being tedious, time-consuming, and resulting in low overall yields.[1] These routes can involve complex protection and deprotection steps and may lack the high regio- and stereospecificity offered by enzymatic methods.[1]
Q2: What is the reported yield for the one-pot enzymatic synthesis of this compound?
A2: The one-pot enzymatic total synthesis of this compound has been reported to achieve a high yield of approximately 80%, affording 1.1 mg of the purified product.[1]
Q3: What are the starting materials for the enzymatic synthesis of this compound?
A3: The enzymatic synthesis starts from the simple precursors acetyl-CoA and malonyl-CoA.[1][4]
Q4: Can this compound be produced through fermentation?
A4: Yes, this compound was originally isolated from the aerobic cultivation of a strain of Streptomyces olivaceus (ATCC 21549) in an aqueous nutrient medium.[3]
Q5: What are the physical and spectroscopic properties of this compound?
A5: Pure this compound is a yellow crystalline solid with a melting point of 193°C (with decomposition).[3] It is soluble in alkanols, acetone, and chloroform, but insoluble in water and petroleum ether.[3] Its empirical formula is C₁₉H₁₄O₆.[3]
Quantitative Data Summary
| Parameter | Value | Synthesis Method |
| Yield | ~80% | One-pot enzymatic synthesis |
| Amount Purified | 1.1 mg | One-pot enzymatic synthesis |
| Melting Point | 193°C (decomposes) | Isolated from fermentation |
| Optical Rotation | [α]D = -102° ± 10° (c=1 in CHCl₃) | Isolated from fermentation |
Experimental Protocols
One-Pot Enzymatic Synthesis of this compound
This protocol is a summary of the key steps described in the literature for the in vitro total synthesis of this compound.[1]
-
Enzyme Preparation : Express and purify the following enzymes:
-
Ketosynthases (KSα and KSβ/CLF): GilA and GilB
-
Acyl Carrier Protein (ACP): RavC (or its homologues JadC or RavC1)
-
Malonyl-CoA:ACP transacylase (MCAT): GilP
-
Ketoreductase (KR): GilF
-
Cyclases (CYC): JadD and RavG
-
-
Reaction Setup : In a suitable reaction vessel, combine the purified enzymes in an appropriate buffer (e.g., pH 7.6).
-
Initiation : Add the starting materials, acetyl-CoA and malonyl-CoA, to the enzyme mixture. If malonyl-CoA is generated in situ, include sodium malonate, ATP, CoA, and a malonyl-CoA synthetase (MatB).
-
Incubation : Incubate the reaction mixture. A gradual color change from colorless to yellow and then to red-brown over approximately 2 hours indicates product formation.
-
Quenching and Extraction : Stop the reaction and extract the product using a suitable organic solvent.
-
Purification : Purify the crude product using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Structure Confirmation : Confirm the structure of the synthesized this compound using techniques such as ¹H and ¹³C NMR and mass spectrometry, and by comparing the data with reported values.[1]
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 4. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
overcoming enzyme solubility issues in Rabelomycin biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to enzyme solubility during Rabelomycin biosynthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its biosynthesis a research focus?
This compound is a naturally occurring angucycline antibiotic first isolated from Streptomyces olivaceus.[1][2] It serves as a key intermediate in the biosynthesis of more complex and potent antitumor agents like urdamycin and landomycin E.[3] Understanding and engineering its biosynthesis is crucial for developing novel drug candidates and for producing these complex molecules efficiently through biocatalytic methods.[4]
Q2: Which core enzymes are required for the in vitro synthesis of this compound?
The enzymatic synthesis of this compound requires a core set of Type II polyketide synthase (PKS) enzymes. A successful one-pot synthesis was achieved using a combination of enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.[3][4][5] These include:
-
Ketosynthase (KSα) & Chain Length Factor (CLF/KSβ): Responsible for building the polyketide backbone (e.g., GilA/GilB).
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain (e.g., RavC).
-
Malonyl-CoA:ACP Transacylase (MCAT): Loads the extender units (e.g., GilP).
-
Ketoreductase (KR): Performs a key reduction step on the backbone (e.g., GilF).
-
Cyclases (CYC): Catalyze the cyclization of the polyketide chain to form the characteristic ring structure (e.g., JadD, RavG).
Q3: My this compound production is very low or non-existent. What are the common initial causes?
Low or no yield in this compound biosynthesis experiments often points toward issues with one or more of the required enzymes. A primary bottleneck is poor enzyme solubility, where enzymes are correctly transcribed and translated but fail to fold into their active, soluble conformation.[6][7] This is particularly common when expressing Streptomyces enzymes in a heterologous host like E. coli.[3]
Q4: Some of my enzymes are forming inclusion bodies when expressed in E. coli. What does this mean?
Inclusion bodies are dense, insoluble aggregates of misfolded proteins.[3] Their formation indicates that the rate of protein synthesis has exceeded the host cell's capacity to correctly fold the protein. This is a significant issue, as enzymes within inclusion bodies are non-functional. For instance, attempts to express the gilvocarcin pathway enzymes ACP (GilC), and cyclases (GilK, GilG) in E. coli resulted exclusively in the formation of inclusion bodies, halting the biosynthetic pathway.[3][4]
Q5: Which expression host is recommended for enzymes in the this compound pathway?
While E. coli is a common host for its rapid growth and ease of use, it often fails to properly fold complex enzymes from actinomycetes.[7] Streptomyces species, such as Streptomyces lividans, are often superior hosts for expressing PKS enzymes.[7][8] They possess the appropriate cellular machinery for correct protein folding and post-translational modifications.[7] In the enzymatic synthesis of this compound, the KS/CLF heterodimer (GilA/GilB) was successfully expressed in soluble form using S. lividans, while other enzymes were expressed in E. coli.[3]
Troubleshooting Guide: Overcoming Enzyme Solubility Issues
This guide addresses the critical issue of poor enzyme solubility, a common roadblock in reconstituting the this compound biosynthetic pathway.
Issue: An essential PKS enzyme is expressed as an insoluble protein (inclusion body) in E. coli.
Q: My enzyme is accumulating in inclusion bodies. What are my options to obtain active, soluble protein?
You have four primary strategies to address this problem. It is often recommended to pursue strategies 3 and 4 in parallel with 1 and 2 for the best chance of success.
Strategy 1: Optimize E. coli Expression Conditions The simplest approach is to modify expression conditions to slow down protein synthesis, which can give the protein more time to fold correctly.
-
Lower Induction Temperature: Reduce the post-induction temperature from 37°C to a range of 16-25°C.
-
Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription.
-
Use Specialized E. coli Strains: Employ strains engineered to assist with protein folding, such as those co-expressing chaperone proteins (e.g., GroEL/GroES).
-
Change Culture Media: Experiment with different growth media, as media composition can influence protein folding and yield.[9]
Strategy 2: Attempt In Vitro Refolding of Inclusion Bodies This biochemical approach involves purifying the inclusion bodies, solubilizing the aggregated protein with strong denaturants, and then attempting to refold the protein into its active conformation. A general protocol is provided in the "Experimental Protocols" section below.
Strategy 3: Switch to a Streptomyces Heterologous Host Given that the this compound pathway enzymes originate from Streptomyces, using a related host like Streptomyces lividans can significantly improve the chances of obtaining soluble, active protein.[7][10] Streptomyces hosts are better equipped to handle the GC-rich genes and complex folding requirements of these enzymes.[11] A protocol for expression in S. lividans is detailed below.
Strategy 4: Utilize Homologous Enzyme Replacement This powerful genetic strategy was successfully used in the total enzymatic synthesis of this compound.[3][4] If an enzyme from one biosynthetic pathway (e.g., gilvocarcin) is insoluble, you can replace it with a functionally equivalent enzyme (a homolog) from a related angucycline pathway (e.g., ravidomycin or jadomycin). This approach bypasses the solubility issue of a specific protein while maintaining the overall function of the biosynthetic cascade.[4]
Data Presentation
Table 1: Enzyme Solubility Profile in the Total Enzymatic Synthesis of this compound (Data synthesized from Kharel et al., Organic Letters, 2010)[3]
| Enzyme Function | Gene Name | Source Pathway | Expression Host | Solubility Outcome | Solution for Insolubility |
| KS / CLF | GilA / GilB | Gilvocarcin | S. lividans TK64 | Soluble Dimer | Not Applicable |
| ACP | GilC | Gilvocarcin | E. coli | Inclusion Bodies | Replaced with RavC |
| ACP (Replacement) | RavC | Ravidomycin | E. coli | Soluble | Not Applicable |
| MCAT | GilP | Gilvocarcin | E. coli | Soluble | Not Applicable |
| KR | GilF | Gilvocarcin | E. coli | Soluble | Not Applicable |
| Cyclase | GilK / GilG | Gilvocarcin | E. coli | Inclusion Bodies | Replaced with JadD / RavG |
| Cyclase (Replacement) | JadD | Jadomycin | E. coli | Soluble | Not Applicable |
| Cyclase (Replacement) | RavG | Ravidomycin | E. coli | Soluble | Not Applicable |
Experimental Protocols
Protocol 1: General Protocol for Heterologous Expression in Streptomyces lividans
This protocol outlines the basic steps for expressing a gene of interest in S. lividans.
-
Vector Construction: Clone the gene of interest into an appropriate E. coli-Streptomyces shuttle vector (e.g., pUWL201PW[4]) under the control of a strong constitutive promoter (e.g., ermE*p).
-
Protoplast Formation: Grow S. lividans in SG liquid medium.[4] Harvest the mycelium and treat with lysozyme in a hypertonic solution to digest the cell wall and form protoplasts.
-
Transformation: Mix the shuttle vector DNA with the prepared S. lividans protoplasts and polyethylene glycol (PEG) to facilitate DNA uptake.
-
Regeneration and Selection: Plate the transformed protoplasts onto a regeneration medium (e.g., M2 agar medium[4]) and overlay with an appropriate antibiotic for selection. Incubate until colonies appear.
-
Expression and Protein Isolation: Inoculate a positive transformant into a suitable liquid production medium. Grow the culture for 3-5 days. Harvest the mycelium, lyse the cells via sonication or French press, and clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris.
-
Analysis: Confirm the presence and solubility of the target protein using SDS-PAGE and Western Blot analysis.
Protocol 2: Solubilization and Refolding of Inclusion Bodies from E. coli
This protocol provides a general workflow for recovering active protein from inclusion bodies. Optimization of buffer components and refolding conditions is critical for each specific protein.
-
Cell Lysis and Inclusion Body Isolation: Harvest E. coli cells expressing the target protein. Resuspend in lysis buffer and lyse cells by sonication. Centrifuge the lysate at high speed (~15,000 x g) to pellet the dense inclusion bodies. Wash the pellet several times to remove contaminating proteins and cell debris.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds. Incubate with stirring until the pellet is fully dissolved.
-
Refolding: Remove any remaining insoluble material by centrifugation. Initiate refolding by rapidly diluting the solubilized protein into a large volume of cold refolding buffer. This buffer should lack denaturants and may contain additives to aid folding, such as L-arginine, glycerol, or a redox shuffling system (e.g., reduced/oxidized glutathione).
-
Purification and Concentration: Allow the protein to refold for 12-48 hours at 4°C. Concentrate the refolded protein using ultrafiltration and purify it using standard chromatography techniques (e.g., affinity, ion exchange, or size exclusion chromatography).
-
Validation: Assess the success of refolding by checking for protein solubility, proper secondary/tertiary structure (e.g., via circular dichroism), and most importantly, enzymatic activity.
Visualizations and Workflows
Caption: Troubleshooting workflow for addressing insoluble protein expression.
Caption: Homologous enzyme replacement strategy for overcoming solubility issues.
Caption: Comparison of heterologous expression workflows and typical outcomes.
References
- 1. ISOLATION, CHARACTERIZATION, AND STRUCTURE OF this compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 2. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 3. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 6. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. New approaches to achieve high level enzyme production in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reviewing a plethora of oxidative-type reactions catalyzed by whole cells of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
Rabelomycin Technical Support Center: Troubleshooting Degradation in Solution
Welcome to the technical support center for Rabelomycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its spontaneous degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a bioactive angucycline antibiotic derived from polyketides.[1][2] Like many complex natural products, its intricate chemical structure is susceptible to degradation under various experimental conditions, which can lead to a loss of biological activity and the formation of impurities that may confound experimental results.
Q2: What are the primary factors that can cause this compound to degrade in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: this compound is known to be unstable in both strongly acidic and alkaline conditions. Acidic conditions can lead to dehydration, while alkaline pH can promote oxidative degradation.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of the molecule.
-
Oxygen: As with many organic molecules, the presence of dissolved oxygen can lead to oxidative degradation.
-
Solvent Choice: The solvent system can impact the stability of this compound. For instance, some angucyclines have been observed to undergo methanolysis. While not explicitly reported for this compound, it is a potential degradation pathway to consider when using methanol as a solvent.
Q3: What are the known degradation products of this compound?
Currently, two primary degradation pathways have been suggested in the literature:
-
Dehydrothis compound: This product is formed through the dehydration of this compound in the presence of a concentrated mineral acid, such as HCl or H₂SO₄.[3]
-
Oxidation Products: this compound itself can be formed from the spontaneous oxidation of its precursor, UWM6, particularly under slightly alkaline conditions (pH 7.6).[4] This suggests that this compound's quinone-like structure may be susceptible to further oxidative degradation.
Q4: How should I prepare and store this compound stock solutions to minimize degradation?
To ensure the longevity of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: this compound is soluble in alkanols, acetone, and chloroform, and insoluble in water and petroleum ether.[3] For stock solutions, consider using a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or ethanol.
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution is necessary, prepare a concentrated stock to minimize the volume of organic solvent in your final assay.
-
Storage Conditions: Store stock solutions in small, tightly sealed aliquots at -20°C or lower for up to one month.[5] Protect from light by using amber vials or by wrapping the vials in aluminum foil. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | This compound has degraded in the working solution. | 1. Prepare fresh this compound solutions for each experiment. 2. Check the pH of your assay buffer; avoid highly acidic or alkaline conditions. 3. Minimize the exposure of your working solutions to light and elevated temperatures. 4. Consider performing a quick analytical check (e.g., TLC or HPLC) of your solution to look for degradation products. |
| I observe a color change in my this compound solution over time. | This may indicate chemical degradation. | 1. Discard the solution. 2. Review your storage and handling procedures. Ensure solutions are protected from light and stored at the recommended temperature. 3. If the color change is rapid, consider the possibility of an incompatible solvent or buffer component. |
| My analytical results (e.g., HPLC, NMR) show unexpected peaks. | These could be degradation products of this compound. | 1. Compare the new peaks to a freshly prepared standard of this compound. 2. Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 3. Use a stability-indicating analytical method to resolve this compound from its degradants. |
Summary of this compound Stability Profile (Illustrative)
Specific quantitative stability data for this compound is limited in the literature. The following table is provided as an illustrative guide based on general knowledge of similar compounds. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Expected Stability | Potential Degradation Product(s) |
| pH | < 4 | Low | Dehydrothis compound and other acid-catalyzed products |
| 4 - 7 | Moderate to High | - | |
| > 8 | Low | Oxidation products | |
| Temperature | -20°C (in appropriate solvent) | High (up to 1 month for solutions) | - |
| 4°C | Moderate | Gradual degradation | |
| Room Temperature (20-25°C) | Low to Moderate | Accelerated degradation | |
| > 40°C | Very Low | Rapid degradation | |
| Light | Protected from light | High | - |
| Exposed to ambient light | Moderate | Photolytic degradation products | |
| Exposed to UV light | Low | Significant photolytic degradation | |
| Oxygen | Degassed solvents | High | - |
| Ambient air | Moderate | Oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.[6]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
-
pH meter
-
Photostability chamber or UV lamp
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or in a photostability chamber for a specified duration.
-
Analysis: Analyze the stressed samples, along with a control sample (this compound stock solution stored at -20°C), by a suitable analytical method such as HPLC-UV or LC-MS to identify and quantify the degradation products.[7]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient, pH, and organic modifier to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
-
Detection: Use a UV detector set at a wavelength where this compound and its degradation products have significant absorbance (e.g., based on UV spectra, with known maxima at 228 nm, 267 nm, and 433 nm in acidic methanol).[3] A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
Visualizing Degradation and Experimental Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 4. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ijmr.net.in [ijmr.net.in]
troubleshooting Rabelomycin purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Rabelomycin using chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic purification of this compound.
Q1: My this compound is degrading during purification on silica gel. What is the likely cause and how can I prevent it?
A: this compound is susceptible to dehydration in the presence of strong acids, which can be catalyzed by the acidic nature of standard silica gel.[1] This degradation results in the formation of dehydrothis compound.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base to neutralize acidic sites. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base like triethylamine (1-2%) or by washing the packed column with a neutralizing solvent before loading the sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel like diol or cyano.
-
Minimize Contact Time: If using silica gel is unavoidable, minimize the time the this compound is in contact with the stationary phase by using flash chromatography rather than gravity column chromatography.
Q2: I'm observing peak fronting in my HPLC chromatogram. What could be the cause?
A: Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload. This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
Use a Higher Capacity Column: If you need to process larger quantities, switch to a preparative or semi-preparative column with a larger diameter and more stationary phase.
Q3: My this compound peak is tailing in my reversed-phase HPLC. What are the common causes and solutions?
A: Peak tailing, where the back of the peak is drawn out, can be caused by several factors, including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and any free silanol groups on the silica-based stationary phase. Adjusting the pH with a suitable buffer can often improve peak shape.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanol groups.
-
Add a Competitive Agent: Including a small amount of a competitive base, like triethylamine, in the mobile phase can help to block active sites on the stationary phase and reduce tailing.
-
Check for Column Contamination: If the tailing has developed over time, your column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.
Q4: I'm seeing "ghost peaks" in my chromatograms. Where are they coming from?
A: Ghost peaks are unexpected peaks that can appear in your chromatograms. They are often due to contamination in the HPLC system or the sample.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (your mobile phase solvent) and run your gradient. If you see peaks, the contamination is likely in your mobile phase or the HPLC system.
-
Clean the Injector: The injection port can be a source of carryover from previous samples. Clean the injector according to the manufacturer's instructions.
-
Ensure Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phases.
-
Check Sample Preparation: Ensure that your sample preparation process is not introducing contaminants.
Quantitative Data Summary
The following table summarizes typical parameters for this compound purification. Note that these are starting points and may require optimization for your specific sample and equipment.
| Parameter | Column Chromatography (Silica Gel) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel (60-120 mesh) | Reversed-Phase C18, 5 µm |
| Mobile Phase | Hexane:Ethyl Acetate gradient | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | N/A (Gravity or Flash) | 1.0 mL/min (Analytical) |
| Detection | UV (433 nm) or visual (yellow color) | UV-Vis Diode Array Detector (DAD) at 433 nm |
| Typical Yield | Variable, depends on crude purity | ~80% from enzymatic synthesis reaction mixture[2] |
| Purity Achieved | Moderate to High | High (>95%) |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
This protocol is based on the original isolation method.[1]
-
Harvesting: After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.
-
Mycelial Extraction: Extract the mycelial cake with methanol.
-
Solvent Evaporation: Evaporate the methanol from the extract to leave an aqueous residue.
-
Pooling and Liquid-Liquid Extraction: Combine the aqueous residue with the culture filtrate. Extract the combined mixture with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude syrup.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a column with silica gel (slurry packed in the initial mobile phase solvent).
-
Sample Loading: Dissolve the crude this compound syrup in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for common chromatography problems.
References
addressing poor solubility of Rabelomycin in aqueous solutions
Welcome to the technical support center for Rabelomycin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is an angucycline group antibiotic first isolated from Streptomyces olivaceus.[1][2] It is a yellow crystalline solid that is characteristically insoluble in water and petroleum ether, but soluble in solvents like dimethyl sulfoxide (DMSO), alkanols, acetone, and chloroform.[2][3]
Q2: Why is this compound's poor aqueous solubility a problem for my experiments?
A2: Poor aqueous solubility is a significant hurdle in drug development and in vitro/in vivo testing.[4] For cellular assays, the compound may precipitate in aqueous culture media, leading to inaccurate and non-reproducible results. For preclinical development, low solubility can result in poor absorption and bioavailability, limiting its therapeutic potential.[5][6]
Q3: I've dissolved this compound in DMSO for my cell culture experiment, but I see precipitation after adding it to the media. What's happening?
A3: This is a common issue. While this compound dissolves in 100% DMSO, adding this stock solution to an aqueous environment (like cell culture media) drastically lowers the solvent concentration.[3] If the final concentration of this compound exceeds its solubility limit in the final DMSO/media mixture, it will precipitate. This can be toxic to cells and invalidates experimental results.
Q4: What are the primary strategies to improve the solubility of a compound like this compound?
A4: Broadly, formulation strategies for poorly soluble drugs can be categorized into physical and chemical modifications.[7] Key approaches include:
-
Co-solvency: Using a water-miscible solvent to increase solubility.[8][9]
-
pH Adjustment: For ionizable drugs, altering the pH of the solution can increase solubility.[9]
-
Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[5][10]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area for dissolution.[10][11][12]
-
Prodrugs: Modifying the drug's chemical structure to a more soluble form that converts to the active compound in vivo.[6]
Troubleshooting Guide: this compound Precipitation in Aqueous Media
Follow this step-by-step guide if you are experiencing precipitation of this compound in your experiments.
Logical Flow for Troubleshooting Precipitation
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
minimizing shunt product formation in Rabelomycin biosynthesis
Welcome to the technical support center for researchers engaged in Rabelomycin biosynthesis and related metabolic engineering. This resource provides troubleshooting guidance and frequently asked questions to help you minimize shunt product formation and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a shunt product?
A1: this compound is an antibiotic belonging to the angucycline class of aromatic polyketides.[1] In the biosynthetic pathways of more complex antibiotics like gilvocarcin and jadomycin B, this compound is often formed as a shunt product.[1][2] This occurs when the main biosynthetic pathway is blocked or altered, causing metabolic intermediates to be diverted and processed into this simpler, stable molecule.
Q2: What are the primary causes of increased shunt product formation in this compound-related biosynthesis?
A2: Increased formation of this compound and other shunt products is typically due to:
-
Genetic modifications: Inactivation or deletion of post-polyketide synthase (PKS) tailoring enzyme genes, particularly oxygenases (e.g., P450 monooxygenases), is a common cause.[2][3][4] These enzymes are crucial for converting the initial polyketide backbone into more complex final products.
-
Suboptimal fermentation conditions: Factors such as nutrient limitation, improper pH, or suboptimal aeration can stress the producing organism (Streptomyces species) and lead to the accumulation of shunt products.
-
Precursor availability: An imbalance in the supply of precursor molecules, such as acetyl-CoA and malonyl-CoA, can affect the efficiency of the PKS and downstream enzymes, potentially leading to the formation of aberrant products.
Q3: What are the key enzymatic steps that, when disrupted, lead to this compound accumulation?
A3: The key enzymatic steps are the post-PKS tailoring reactions. Disruption of genes encoding for oxygenases is a well-documented cause of this compound accumulation.[2][4] For instance, in the jadomycin B biosynthetic pathway in Streptomyces venezuelae, disruption of an oxygenase gene (ORF6) leads to the accumulation of this compound.[2][4] Similarly, in the gilvocarcin pathway, deletion of specific P450 oxygenase genes can result in the production of this compound and its derivatives.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at controlling shunt product formation in this compound-related biosynthetic pathways.
| Problem | Possible Causes | Troubleshooting Steps |
| High levels of this compound detected when producing a different target angucycline. | Inactivation or low expression of a critical post-PKS tailoring enzyme (e.g., an oxygenase). | 1. Verify Gene Expression: Confirm the expression of all necessary post-PKS tailoring genes using RT-qPCR. 2. Check for Mutations: Sequence the relevant genes to ensure no mutations have occurred that would inactivate the enzymes. 3. Optimize Induction: If using an inducible promoter, optimize the inducer concentration and induction time. |
| Inconsistent shunt product profile between fermentation batches. | Variability in fermentation conditions (media composition, pH, aeration, temperature). | 1. Standardize Inoculum: Use a standardized inoculum preparation protocol. 2. Monitor and Control pH: Continuously monitor and control the pH of the culture. 3. Ensure Consistent Aeration: Use baffled flasks and maintain a consistent shaker speed to ensure adequate and uniform aeration.[6] 4. Use High-Quality Media Components: Ensure all media components are of high quality and from a consistent source. |
| Low overall product yield (both target compound and shunt products). | Suboptimal growth of the Streptomyces strain. | 1. Optimize Growth Medium: Experiment with different carbon and nitrogen sources to improve biomass production.[7] 2. Optimize Inoculation: Ensure a healthy and appropriately sized inoculum is used for each fermentation.[6] 3. Check for Contamination: Regularly check for contamination of your cultures. |
| Formation of unexpected shunt products other than this compound. | Spontaneous degradation of intermediates or activity of native host enzymes in a heterologous expression system. | 1. Analyze Time-Course Samples: Perform a time-course analysis of your fermentation to identify when different products appear. 2. Use a "Clean" Heterologous Host: If using heterologous expression, consider using a host strain with a reduced background of native secondary metabolite production.[8] 3. Purify and Characterize: Purify the unexpected products and determine their structures using NMR and mass spectrometry to gain insights into their formation. |
Experimental Protocols
Protocol 1: Analysis of Shunt Products by HPLC
This protocol outlines the extraction and analysis of this compound and related shunt products from Streptomyces liquid cultures.
Materials:
-
Streptomyces culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Rotary evaporator
-
HPLC system with a C18 column
-
This compound standard (if available)
Procedure:
-
Extraction:
-
Centrifuge 50 mL of the Streptomyces culture to separate the mycelium and supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
-
Sample Preparation:
-
Dissolve the dried extract in 1 mL of methanol.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector (DAD) or UV detector at wavelengths relevant for angucyclines (e.g., 254 nm, 280 nm, 435 nm).
-
Identification: Compare the retention time and UV-Vis spectrum of the peaks with an authentic this compound standard. If a standard is unavailable, collect the peak for further analysis by mass spectrometry.
-
Protocol 2: Gene Disruption for Studying Shunt Product Formation
This protocol provides a general workflow for disrupting a post-PKS tailoring enzyme gene in Streptomyces to study its effect on shunt product formation. This example focuses on disrupting an oxygenase gene.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)[7]
-
Apramycin resistance cassette
-
Temperature-sensitive shuttle vector (e.g., pKC1139)
-
Appropriate restriction enzymes and T4 DNA ligase
-
Media for E. coli and Streptomyces growth and conjugation (e.g., LB, ISP4, TSB)[7]
-
Antibiotics (apramycin, thiostrepton, nalidixic acid)
Procedure:
-
Construct the Disruption Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1.5 kb each) of the target oxygenase gene from the genomic DNA of your Streptomyces strain.
-
Clone the upstream and downstream fragments on either side of an apramycin resistance cassette in a suitable cloning vector.
-
Subclone the entire construct (upstream flank - apramycin resistance - downstream flank) into a temperature-sensitive shuttle vector.
-
-
Conjugation:
-
Transform the final disruption vector into the non-methylating E. coli conjugation strain (ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces recipient strain on a suitable medium (e.g., ISP4).[7]
-
Overlay the conjugation plates with nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces exconjugants).
-
-
Selection of Double Crossover Mutants:
-
Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single crossover events.
-
Subculture the resulting apramycin-resistant colonies on media containing apramycin and incubate at a non-permissive temperature (e.g., 39°C) to select for double crossover events.
-
Screen the colonies for the desired antibiotic resistance profile (apramycin-resistant, shuttle vector antibiotic-sensitive).
-
-
Verification of Gene Disruption:
-
Confirm the gene disruption by PCR using primers that anneal outside the flanking regions and within the resistance cassette.
-
Further confirmation can be done by Southern blot analysis.
-
-
Metabolite Analysis:
-
Ferment the confirmed mutant strain alongside the wild-type strain.
-
Analyze the culture extracts by HPLC (as described in Protocol 1) to observe the accumulation of shunt products like this compound.
-
Visualizations
Caption: Shunt product formation in angucycline biosynthesis.
Caption: Troubleshooting workflow for minimizing shunt products.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Rabelomycin Production: A Technical Support Guide for Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the production of Rabelomycin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during fermentation, extraction, and purification of this angucycline antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when scaling up this compound production from a laboratory to a pilot or industrial scale?
Scaling up this compound production, like many microbial fermentation processes, presents several challenges. These can be broadly categorized into upstream (fermentation) and downstream (extraction and purification) issues. Key challenges include maintaining consistent yield and product quality, managing process parameters in larger vessels, and addressing potential contamination.[1][2] Successful scale-up requires careful planning and optimization at each stage.[1]
Q2: My this compound yield has significantly decreased after scaling up the fermentation. What are the potential causes and how can I troubleshoot this?
A drop in yield is a common issue during scale-up. Several factors could be at play:
-
Suboptimal Media Composition: The nutrient requirements of Streptomyces olivaceus may change in a larger bioreactor. It is crucial to re-optimize the fermentation medium.[3][4]
-
Inadequate Aeration and Agitation: Oxygen transfer and mixing become more challenging in larger vessels. Insufficient dissolved oxygen can severely limit antibiotic production.[5][6]
-
Shear Stress: Increased agitation speeds in large bioreactors can cause shear stress on the mycelia of Streptomyces, leading to cell damage and reduced productivity.
-
pH Fluctuation: Maintaining a stable pH is critical for enzyme activity and metabolite production. The buffering capacity of the medium might be insufficient at a larger scale.[7]
Troubleshooting Steps:
-
Re-optimize Media: Use statistical methods like Response Surface Methodology (RSM) to fine-tune the concentrations of key carbon and nitrogen sources.[3][7]
-
Monitor and Control Dissolved Oxygen (DO): Implement a DO control strategy by adjusting agitation speed, aeration rate, or supplementing with oxygen-enriched air.
-
Optimize Agitation: Find a balance between adequate mixing and minimizing shear stress. This may involve testing different impeller designs or agitation profiles.
-
Implement pH Control: Use automated pH controllers to maintain the optimal pH range for this compound production.[7]
Q3: What are the recommended starting points for fermentation media and conditions for this compound production?
While specific data for this compound is limited, a typical starting point for Streptomyces fermentation can be adapted.
| Parameter | Recommended Starting Range | Notes |
| Carbon Source | Glucose (20-40 g/L), Corn Starch (15-25 g/L) | A combination of a readily available and a complex carbon source can be beneficial.[7] |
| Nitrogen Source | Soybean Meal (10-25 g/L), Yeast Extract (1-5 g/L) | Organic nitrogen sources are often preferred for antibiotic production by Streptomyces.[3][4] |
| Inorganic Salts | CaCO3 (1-3 g/L), K2HPO4 (0.5-1 g/L), MgSO4·7H2O (0.2-0.5 g/L) | These provide essential minerals and help in pH buffering.[7][8] |
| pH | 6.5 - 8.0 | The optimal pH for Streptomyces growth and antibiotic production is typically in the neutral to slightly alkaline range.[7][9] |
| Temperature | 28 - 37°C | Mesophilic conditions are generally optimal for Streptomyces olivaceus.[9] |
| Incubation Time | 7 - 14 days | Antibiotic production is a secondary metabolic process that often occurs in the stationary phase.[9] |
| Aeration | 1 vvm (volume of air per volume of medium per minute) | Adequate oxygen supply is crucial.[10] |
| Agitation | 200 - 250 rpm (in shake flasks) | This needs to be optimized for larger bioreactors to ensure proper mixing without excessive shear.[10] |
Q4: How can I efficiently extract and purify this compound from the fermentation broth?
The extraction and purification process for this compound typically involves solvent extraction followed by chromatographic purification.
| Step | Method | Key Considerations |
| 1. Separation of Mycelia | Filtration or Centrifugation | This compound is found in both the mycelia and the fermentation broth.[11] |
| 2. Extraction | The mycelial cake can be extracted with methanol, and the filtrate can be combined with the aqueous residue after methanol evaporation. The pooled mixture is then extracted with ethyl acetate.[11] | Ethyl acetate is a commonly used solvent for extracting antibiotics from fermentation broths.[10] |
| 3. Initial Purification | The ethyl acetate extract is concentrated to a syrup. | |
| 4. Further Purification | Counter-current distribution or column chromatography (e.g., on DEAE-cellulose or silica gel).[11] | This step aims to remove impurities and isolate this compound. |
| 5. Final Product | Recrystallization from a suitable solvent system (e.g., benzene-methanol) can yield pure this compound.[11] |
Q5: I am observing the formation of shunt products alongside this compound. How can this be minimized?
The biosynthesis of angucyclines is known to produce shunt products.[12] Minimizing these can be approached through:
-
Metabolic Engineering: Overexpression of key enzymes in the this compound biosynthetic pathway or knockout of genes leading to shunt products can direct the metabolic flux towards the desired product.
-
Process Optimization: Fine-tuning fermentation parameters such as nutrient concentrations, pH, and temperature can influence the activity of specific enzymes and potentially reduce the formation of unwanted byproducts.
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Streptomyces olivaceus for this compound Production
Objective: To cultivate S. olivaceus in a liquid medium to produce this compound.
Materials:
-
Streptomyces olivaceus (ATCC 21549) culture
-
Seed medium (e.g., starch nitrate medium)
-
Production medium (see table in Q3 for a starting composition)
-
250 mL Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. olivaceus spores or mycelia into 50 mL of seed medium in a 250 mL flask. Incubate at 30°C and 250 rpm for 2-3 days.[10]
-
Production Culture: Inoculate 50 mL of production medium in a 250 mL flask with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 30°C and 250 rpm for 7-14 days.[9][10]
-
Monitoring: Periodically sample the culture to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (e.g., by HPLC analysis of an ethyl acetate extract).
Protocol 2: Extraction and Partial Purification of this compound
Objective: To extract and partially purify this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Methanol
-
Ethyl acetate
-
Rotary evaporator
-
Centrifuge or filtration apparatus
-
Separatory funnel
Procedure:
-
Separation: Separate the mycelia from the fermentation broth by filtration or centrifugation (e.g., 5000 rpm for 15 minutes).[10]
-
Mycelial Extraction: Extract the collected mycelial cake with methanol. Evaporate the methanol to obtain an aqueous residue.[11]
-
Pooling and Broth Extraction: Combine the aqueous residue from the mycelial extract with the supernatant (fermentation broth). Extract this pooled mixture twice with an equal volume of ethyl acetate in a separatory funnel.[11]
-
Concentration: Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[10]
-
Further Purification: The crude extract can be further purified using column chromatography as described in the FAQ section.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for this compound production.
References
- 1. Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. editverse.com [editverse.com]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencepub.net [sciencepub.net]
- 11. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Rabelomycin and Tetrangomycin: A Comparative Guide to Antibacterial Potency
Summary of Antibacterial Potency
Rabelomycin has been reported to possess antibacterial activities comparable to those of tetrangomycin against Gram-positive microorganisms.[1] Both antibiotics are produced by Streptomyces species and have demonstrated inhibitory effects against a range of bacteria.[2][3]
Data Presentation: Quantitative Antibacterial Activity
The following tables summarize the available quantitative data on the antibacterial potency of this compound and tetrangomycin from various studies. It is important to note that these results were not obtained from a single comparative study and experimental conditions may have varied.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain(s) | MIC Range (µg/mL) |
| Gram-positive bacteria | 5 - 80 |
Source:[4]
Table 2: Antibacterial Activity of Tetrangomycin
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
| Staphylococcus aureus | 50 | 14 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | 12 |
| Streptococcus pyogenes | Not specified | 10 |
| Candida albicans | Not specified | 8 |
Mechanism of Action
This compound and tetrangomycin belong to the angucycline class of antibiotics.[1][7] While the precise mechanisms of their antibacterial action are not fully elucidated, some insights are available.
Tetrangomycin: Research suggests that tetrangomycin may exert its anti-MRSA effect by targeting the dehydrosqualene synthase (CrtM) enzyme, which is involved in the biosynthesis of staphyloxanthin, a virulence factor in S. aureus.[5]
This compound: The specific molecular target for the antibacterial activity of this compound has not been definitively identified in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining antibacterial potency.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Inoculum Preparation:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
- Well-isolated colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Assay Procedure:
- The antimicrobial compounds (this compound or tetrangomycin) are serially diluted in the broth medium in a 96-well microtiter plate.
- Each well is then inoculated with the prepared bacterial suspension.
- Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
3. Data Interpretation:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method
This method is used to assess the susceptibility of bacteria to antibiotics.
1. Inoculum Preparation:
- A standardized bacterial inoculum is prepared as described for the broth microdilution method.
2. Assay Procedure:
- A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
- Paper disks impregnated with a known concentration of the antibiotic are placed on the surface of the agar.
- The plate is incubated at 37°C for 18-24 hours.
3. Data Interpretation:
- The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the antibiotic.
Visualizations
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3721684A - this compound - Google Patents [patents.google.com]
- 3. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 4. Structure-activity relationships and mechanism of action of tetragomycin derivatives as inhibitors of Staphylococcus aureus staphyloxanthin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rabelomycin and Jadomycin B Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two closely related angucycline antibiotics: Rabelomycin and Jadomycin B. Both compounds are produced by actinomycetes and share a common polyketide backbone, yet their biosynthetic routes diverge to yield structurally distinct final products. This comparison aims to provide researchers with a comprehensive understanding of the enzymatic machinery and regulatory mechanisms governing their formation, supported by experimental data and detailed methodologies.
Introduction to this compound and Jadomycin B
This compound is a polyketide-derived angucycline antibiotic originally isolated from Streptomyces olivaceus. It is considered a shunt product in the biosynthetic pathway of other more complex angucyclines, including Jadomycin B[1]. Jadomycin B, produced by Streptomyces venezuelae ISP5230, is a unique glycosylated angucycline featuring a characteristic oxazolone ring formed by the incorporation of an amino acid[2]. The biosynthesis of Jadomycin B is induced under stress conditions, such as heat shock or exposure to ethanol[3].
Comparative Overview of Biosynthetic Pathways
The biosynthesis of both this compound and Jadomycin B originates from a type II polyketide synthase (PKS) system, which constructs the initial polyketide chain from acetyl-CoA and malonyl-CoA. The core biosynthetic gene clusters share a significant degree of homology.
This compound Biosynthesis: The formation of this compound represents a branch point from the Jadomycin B pathway. It is the result of the cyclization and aromatization of the polyketide backbone without the subsequent oxidative cleavage and amino acid incorporation steps that characterize Jadomycin B synthesis. Disruption of the oxygenase gene, jadF, in the Jadomycin B biosynthetic gene cluster of S. venezuelae leads to the accumulation of this compound[1]. Furthermore, this compound can be synthesized in vitro in a one-pot reaction using a cocktail of enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways[1].
Jadomycin B Biosynthesis: The biosynthesis of Jadomycin B is a more complex process involving a series of post-PKS modifications to the angucycline core. Key steps include:
-
Oxidative Ring Cleavage: The B-ring of the angucycline intermediate is opened through an oxidative C-C bond cleavage reaction. This critical step is catalyzed by the oxygenase JadG, which requires a flavin reductase like JadY or the E. coli flavin reductase (Fre) to supply it with reduced flavin cofactors (FMNH₂ or FADH₂)[4][5].
-
Amino Acid Incorporation: A unique feature of Jadomycin B biosynthesis is the non-enzymatic incorporation of an amino acid, typically L-isoleucine, to form the distinctive oxazolone ring system.
-
Glycosylation: The final step is the attachment of a 2,6-dideoxysugar, L-digitoxose, to the aglycone. This reaction is catalyzed by the flexible O-glycosyltransferase, JadS.
Quantitative Data Comparison
While detailed kinetic data for all enzymes in both pathways is not exhaustively available in the literature, some quantitative comparisons can be made regarding product yields.
| Parameter | This compound | Jadomycin B | Reference |
| Production Method | In vitro enzymatic synthesis | Fermentation of S. venezuelae | [1][6] |
| Reported Yield | ~80% (from in vitro synthesis) | ~2-fold increase in genetically engineered strains | [1][6] |
| Producing Organism | Not naturally produced as a primary metabolite; shunt product. | Streptomyces venezuelae ISP5230 | [1][3] |
Experimental Protocols
One-Pot Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using a combination of purified enzymes.
Enzymes and Reagents:
-
Ketosynthases: GilA and GilB (from the gilvocarcin pathway)
-
Acyl Carrier Protein (ACP): RavC (from the ravidomycin pathway)
-
Malonyl-CoA:ACP transacylase (MCAT): GilP (from the gilvocarcin pathway)
-
Ketoreductase (KR): GilF (from the gilvocarcin pathway)
-
Cyclases: JadD and RavG (from the jadomycin and ravidomycin pathways, respectively)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., MOPS buffer, pH 7.5)
Procedure:
-
Combine the purified enzymes (GilAB, RavC, GilP, GilF, RavG, and JadD) in a reaction vessel containing the reaction buffer.
-
Add the substrates acetyl-CoA and malonyl-CoA, and the cofactor NADPH.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress by observing the color change of the solution (from colorless to yellow to red-brown).
-
Terminate the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify this compound from the extract using High-Performance Liquid Chromatography (HPLC).
Fermentation and Extraction of Jadomycin B from Streptomyces venezuelae
This protocol outlines the general procedure for producing and isolating Jadomycin B from S. venezuelae cultures.
Materials:
-
Streptomyces venezuelae ISP5230
-
Growth medium (e.g., MYM agar)
-
Production medium (e.g., a defined medium with a specific amino acid like L-isoleucine)
-
Ethanol (for stress induction)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Inoculate a suitable growth medium with S. venezuelae spores and incubate to obtain a seed culture.
-
Inoculate the production medium with the seed culture.
-
Induce Jadomycin B production by applying a stressor, such as adding ethanol to the culture at a specific time point during growth.
-
Continue fermentation for a defined period to allow for product accumulation.
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract Jadomycin B from the supernatant and/or mycelium using an appropriate organic solvent.
-
Concentrate the extract and purify Jadomycin B using chromatographic techniques such as HPLC.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed enzymatic synthesis of this compound.
Biosynthetic Pathway of Jadomycin B
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions for the production of jadomycin B by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of JadG as the B ring opening oxygenase catalyzing the oxidative C-C bond cleavage reaction in jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a regulatory region of jadomycin gene cluster to improve jadomycin B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Enzymatic Targets of Rabelomycin: A Comparative Analysis
Introduction
Rabelomycin is a naturally occurring angucycline antibiotic produced by several species of Streptomyces. As a member of the broader polyketide family, it has garnered interest for its potential biological activities. This guide provides a comparative overview of the current understanding of this compound, with a focus on validating its enzymatic targets. While the biosynthesis of this compound is well-characterized, its specific molecular targets for bioactivity remain an area of active investigation. This document summarizes the available data and compares this compound to other compounds where enzymatic targets have been more clearly elucidated.
Biosynthesis of this compound: A Well-Defined Enzymatic Cascade
The primary context in which this compound's interaction with enzymes has been extensively studied is its own biosynthesis. This compound is synthesized through a type II polyketide synthase (PKS) pathway. Its total enzymatic synthesis has been achieved in vitro, showcasing a complex interplay of enzymes from different bacterial strains.
Key Enzymes in this compound Biosynthesis:
| Enzyme Class | Specific Enzymes Involved | Function |
| Polyketide Synthase (PKS) | JadA, JadB, JadC (from jadomycin pathway); GilA, GilB, GilC (from gilvocarcin pathway); RavC (from ravidomycin pathway) | Catalyze the initial assembly of the polyketide chain from acetyl-CoA and malonyl-CoA. |
| Cyclases | JadD, JadI (from jadomycin pathway); RavG (from ravidomycin pathway) | Mediate the series of cyclization and aromatization reactions to form the characteristic angucycline ring structure. |
| Oxygenase | (Not explicitly named for this compound, but disruption of an oxygenase in the jadomycin B pathway leads to this compound accumulation) | Post-PKS modification, likely involved in the final steps of this compound formation. |
The biosynthetic pathway of this compound is initiated by the PKS machinery, which iteratively condenses acetate units to form a linear polyketide chain. This is followed by a series of cyclization reactions catalyzed by specific cyclase enzymes to generate the angucyclinone core. The accumulation of this compound has been observed following the disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae, suggesting that this compound is a key intermediate or shunt product in the biosynthesis of more complex angucyclines.
Experimental Workflow for in vitro this compound Synthesis:
Caption: In vitro synthesis of this compound.
Putative Enzymatic Targets and Biological Activity
While the enzymes producing this compound are well-understood, the specific enzymes that this compound targets to exert its biological effects are not definitively established in the current scientific literature. Angucyclines as a class are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor effects, which are often attributed to enzyme inhibition. However, direct enzymatic inhibition studies with purified this compound are scarce.
Potential Mechanisms of Action (Inferred from Angucycline Class):
-
Topoisomerase Inhibition: Many polyketide antibiotics with aromatic ring structures are known to intercalate into DNA and inhibit the function of topoisomerases, enzymes crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately cell death. While plausible for this compound, direct experimental evidence is lacking.
-
Protein Kinase Inhibition: Some natural products with similar structural motifs have been shown to inhibit protein kinases, which are key regulators of cellular signaling pathways. Inhibition of these pathways can disrupt cell growth, proliferation, and survival.
-
Inhibition of Fatty Acid Biosynthesis: The bacterial fatty acid synthesis (FAS) pathway is a validated target for several antibiotics. Inhibition of key enzymes in this pathway disrupts bacterial membrane integrity and can be bactericidal.
Comparative Data with Structurally Related Compounds:
To provide context, the table below compares this compound with other natural products for which specific enzymatic targets have been identified.
| Compound | Class | Known Enzymatic Target(s) | Reported IC₅₀ Values |
| This compound | Angucycline | Not definitively identified | Not available |
| Doxorubicin | Anthracycline (related polyketide) | Topoisomerase II | 0.1 - 1 µM |
| Staurosporine | Indolocarbazole | Broad-spectrum protein kinase inhibitor | 1 - 20 nM for various kinases |
| Triclosan | Synthetic | Enoyl-acyl carrier protein reductase (FabI) | ~50 nM (for E. coli FabI) |
Experimental Protocols for Target Validation
Validating the enzymatic targets of a compound like this compound would require a series of biochemical and cellular assays. Below are generalized protocols for key experiments that would be necessary.
1. Enzyme Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: Obtain or purify the target enzyme (e.g., topoisomerase, a specific protein kinase, or FabI). Prepare a suitable substrate that produces a detectable signal (e.g., fluorescent, colorimetric) upon enzymatic activity.
-
Assay Setup: In a microplate format, combine the enzyme, its substrate, and varying concentrations of this compound in an appropriate buffer system. Include positive controls (known inhibitors) and negative controls (vehicle only).
-
Incubation and Detection: Incubate the reaction at the optimal temperature for the enzyme. Measure the signal at regular intervals using a plate reader.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
2. Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein. A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.
Signaling Pathway Analysis in this compound-treated Cells:
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
The enzymatic machinery responsible for the biosynthesis of this compound is well-documented, providing a clear example of a complex natural product assembly line. However, the specific enzymatic targets that are inhibited by this compound to mediate its biological activities are not yet fully elucidated. Based on the activities of structurally related angucyclines and other polyketides, potential targets include topoisomerases, protein kinases, and enzymes involved in bacterial fatty acid biosynthesis. Further research employing rigorous biochemical and cellular assays is required to definitively identify and validate the direct molecular targets of this compound. Such studies will be crucial for understanding its mechanism of action and for the potential development of this compound or its analogs as therapeutic agents.
Structure-Activity Relationship of Rabelomycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Rabelomycin and its analogs, focusing on their cytotoxic and antimicrobial properties. The information is compiled from published experimental data to facilitate further research and development in this area.
Introduction to this compound and its Analogs
This compound is a member of the angucycline class of antibiotics, a group of natural products known for their diverse biological activities, including antitumor and antimicrobial effects.[1] this compound and its analogs share a characteristic benz[a]anthraquinone core structure. The broader family of ravidomycin/gilvocarcin/chrysomycin angucyclines, to which this compound belongs, is known to exert its biological effects through a unique mechanism involving photo-activated covalent modification of DNA.[2] Variations in the substituents on the angucycline core, particularly the sugar moieties, significantly influence the biological activity and selectivity of these compounds.[2]
Comparative Biological Activity
The following tables summarize the available quantitative data on the cytotoxic, antibacterial, and antifungal activities of various this compound analogs.
Table 1: Cytotoxicity of this compound Analogs against HCC1806 (Triple-Negative Breast Cancer) Cell Line
| Compound | Structure | IC₅₀ (nM) |
| Deacetylravidomycin | Ravidomycin core with D-ravidosamine | 2.9 |
| Ravidomycin | Acetylated Deacetylravidomycin | 1.8 |
| 10-O-Demethyl-deacetylravidomycin | Demethylated at C-10 | >10000 |
| Fucomycin V | Ravidomycin core with D-fucopyranose | >10000 |
| Analog 4 | Modified Deacetylravidomycin | 100 |
| Analog 5 | Modified Deacetylravidomycin | 2.5 |
| Analog 6 | Modified Deacetylravidomycin | 100 |
| Analog 9 | Fucomycin V analog | >10000 |
| Analog 11 | Fucomycin V analog | >10000 |
| Analog 12 | Fucomycin V analog | >10000 |
Data sourced from[2]
Table 2: Antibacterial Activity of this compound Analogs
| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Deacetylravidomycin | 0.10 | >13 |
| Ravidomycin | 0.05 | >13 |
| 10-O-Demethyl-deacetylravidomycin | 0.39 | >13 |
| Fucomycin V | 0.78 | >13 |
| Analog 4 | 0.39 | >13 |
| Analog 5 | 0.10 | >13 |
| Analog 6 | 0.20 | >13 |
| Analog 9 | 0.78 | >13 |
| Analog 11 | 0.39 | >13 |
| Analog 12 | 0.20 | >13 |
Data sourced from[2]
Table 3: Antifungal Activity of this compound Analogs
| Compound | C. albicans MIC (µg/mL) |
| Deacetylravidomycin | 3.1 |
| Ravidomycin | 1.6 |
| 10-O-Demethyl-deacetylravidomycin | 13 |
| Fucomycin V | >13 |
| Analog 4 | 6.3 |
| Analog 5 | 3.1 |
| Analog 6 | 6.3 |
| Analog 9 | >13 |
| Analog 11 | >13 |
| Analog 12 | >13 |
Data sourced from[2]
Key Structure-Activity Relationship Insights
The presented data highlights several key aspects of the SAR for this compound analogs:
-
The Sugar Moiety is Crucial for Cytotoxicity: Analogs possessing the D-ravidosamine sugar (Deacetylravidomycin and Ravidomycin) exhibit potent nanomolar cytotoxicity against the HCC1806 breast cancer cell line. In contrast, analogs with a D-fucopyranose sugar (Fucomycin V and its analogs) are largely inactive.[2]
-
Modifications to the Aglycone and Sugar Impact Selectivity: While many analogs retain potent activity against Gram-positive bacteria (S. aureus), their cytotoxicity and antifungal activity can be significantly altered. This suggests that modifications can be tuned to enhance antibacterial selectivity over cytotoxicity.[2]
-
Demethylation at C-10 Reduces Activity: 10-O-Demethyl-deacetylravidomycin shows a dramatic loss of cytotoxic activity and reduced antibacterial and antifungal potency compared to Deacetylravidomycin, indicating the importance of the methoxy group at this position.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line (e.g., HCC1806)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2,500 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analogs (dissolved in DMSO)
-
Sterile saline or broth
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound analogs in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
Caption: Workflow for determining the MIC of this compound analogs via broth microdilution.
Structure-Activity Relationship Diagram
Caption: Key structural features of this compound analogs influencing their biological activity.
References
A Comparative Guide to Cross-Complementation in Rabelomycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-complementation studies involving the biosynthetic genes of Rabelomycin, an angucycline antibiotic. This compound is a shunt product in the biosynthetic pathways of several other natural products, making its own biosynthesis a fascinating subject for combinatorial biosynthesis and synthetic biology.[1] This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the complex biological processes involved.
Quantitative Data Summary
Cross-complementation studies have successfully demonstrated the production of this compound by combining biosynthetic genes from different angucycline pathways. The following table summarizes the quantitative yield of this compound from a key in vitro study.
| Host Organism | Expression System | Biosynthetic Genes Utilized | Product | Yield | Reference |
| in vitro | One-pot enzymatic synthesis | PKS: gilA (KS), gilB (CLF), gilP (MCAT), gilF (KR) from gilvocarcin pathway ACP: ravC from ravidomycin pathway Cyclases: jadD from jadomycin pathway, ravG from ravidomycin pathway | This compound | ~80% | [1] |
| S. lividans TK64 | in vivo heterologous expression (pRab4 plasmid) | PKS: gilA (KS), gilB (CLF), gilP (MCAT), gilF (KR) from gilvocarcin pathway ACP: gilC from gilvocarcin pathway Cyclases: jadD from jadomycin pathway, ravG from ravidomycin pathway | This compound & UWM6 | 1:1 initially, then predominantly this compound after 4 days | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.
Heterologous Expression of this compound Biosynthetic Genes in Streptomyces lividans
This protocol describes the in vivo production of this compound in a heterologous host.
a. Plasmid Construction: The genes from the gilvocarcin (gilA, gilB, gilC, gilP, gilF), jadomycin (jadD), and ravidomycin (ravG) biosynthetic pathways are cloned into an appropriate E. coli-Streptomyces shuttle vector, such as pUWL201PW.[1]
b. Host Strain and Transformation: Streptomyces lividans TK64 is used as the heterologous host. Protoplasts of S. lividans TK64 are prepared and transformed with the constructed plasmid.
c. Culture and Fermentation: Transformed S. lividans TK64 is grown on a suitable agar medium (e.g., M2 medium) to produce spores. For production, a liquid medium (e.g., SG medium) is inoculated with the spores and incubated for 4-5 days.
d. Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify the production of this compound.[1]
In Vitro Enzymatic Synthesis of this compound
This protocol outlines the one-pot enzymatic synthesis of this compound from simple precursors.
a. Enzyme Production and Purification: The required enzymes (GilA, GilB, GilP, GilF, RavC, JadD, RavG) are overexpressed in suitable hosts (E. coli or S. lividans) and purified.[1] For instance, KS GilA and CLF GilB can be co-expressed as a heterodimer in S. lividans TK64, while other enzymes like GilP and GilF can be produced in E. coli.[1]
b. Reaction Mixture: The purified enzymes are combined in a reaction buffer with the necessary substrates: acetyl-CoA and malonyl-CoA. A system for in situ generation of malonyl-CoA using a malonyl-CoA synthetase (MatB) can be employed.[1]
c. Incubation and Product Analysis: The reaction mixture is incubated, and the progress is monitored by observing color changes. The final product, this compound, is identified and quantified using HPLC and its structure confirmed by NMR.[1]
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and biosynthetic pathways described in the cross-complementation studies.
Caption: Experimental workflow for heterologous production of this compound.
Caption: this compound biosynthesis via cross-complementation.
References
Validating Rabelomycin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rabelomycin, an angucycline antibiotic. While the precise mechanism of action for this compound is still under investigation, this document outlines a proposed mechanism based on related compounds and details experimental approaches using genetic mutants to validate its cellular target.
This compound is a polyketide antibiotic belonging to the angucycline class, a family of compounds known for their diverse biological activities, including antibacterial and antitumor properties.[1] It was first isolated from Streptomyces olivaceus and has demonstrated activity primarily against Gram-positive bacteria.[2] this compound is also recognized as a shunt product in the biosynthetic pathways of other complex angucycline antibiotics like jadomycin and gilvocarcin.[2][3] Genetic manipulation of these pathways, for instance, through the disruption of specific oxygenase genes in Streptomyces species, has been shown to lead to the accumulation of this compound.[3] This highlights the potential of genetic engineering in the study and production of this antibiotic.
While the definitive molecular target of this compound has not been explicitly identified in published literature, related angucycline antibiotics have been suggested to act as topoisomerase inhibitors.[4] This provides a plausible hypothesis for this compound's mechanism of action, which can be systematically investigated and validated using genetic mutants. The generation and analysis of this compound-resistant mutants would be a powerful tool to pinpoint its specific cellular target and understand the genetic basis of resistance.
Performance Comparison: this compound vs. Other Antibiotics
The antibacterial activity of this compound has been reported against several bacterial strains. To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria, alongside the MIC values of other well-established antibiotics. It is important to note that direct side-by-side comparative studies are limited, and these values are compiled from different sources.
| Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | 5 - 80 | [5] |
| Tetracycline | Escherichia coli | 0.5 - 2.0 | [6] |
| Auricin (angucycline-like) | Bacillus subtilis PY79 | 0.3125 - 20 | [7] |
| Auricin (angucycline-like) | Staphylococcus aureus Newman | 0.3125 - 20 | [7] |
| Stremycin A (angucycline) | Pseudomonas aeruginosa | 16 | |
| Stremycin A (angucycline) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | |
| Stremycin A (angucycline) | Klebsiella pneumoniae | 16 | |
| Stremycin A (angucycline) | Escherichia coli | 16 | |
| Stremycin A (angucycline) | Bacillus subtilis | 8 - 16 | |
| Stremycin B (angucycline) | Pseudomonas aeruginosa | 16 | |
| Stremycin B (angucycline) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | |
| Stremycin B (angucycline) | Klebsiella pneumoniae | 16 | |
| Stremycin B (angucycline) | Escherichia coli | 16 | |
| Stremycin B (angucycline) | Bacillus subtilis | 8 - 16 |
Experimental Protocols for Mechanism of Action Validation
The following protocols describe a hypothetical workflow for validating the mechanism of action of this compound using genetic mutants. These are based on established methodologies for studying antibiotic resistance and mechanism of action.
Generation of this compound-Resistant Mutants
Objective: To isolate bacterial mutants that exhibit resistance to this compound through spontaneous mutation.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
This compound stock solution
-
Sterile culture tubes, petri dishes, and spreader
Protocol:
-
Grow a culture of the bacterial strain to late logarithmic or early stationary phase in TSB.
-
Plate a high density of the bacterial culture (e.g., 10⁸ to 10¹⁰ CFU) onto TSA plates containing a concentration of this compound that is 4 to 8 times the MIC for the wild-type strain.
-
Incubate the plates at the optimal growth temperature for the bacterium for 48-72 hours, or until colonies appear.
-
Isolate individual colonies that grow on the this compound-containing plates. These are your potential resistant mutants.
-
Streak-purify the isolated colonies on fresh this compound-containing TSA plates to ensure they are pure cultures.
-
Confirm the resistance phenotype by determining the MIC of this compound for each mutant and comparing it to the wild-type strain.
Identification of Resistance-Conferring Mutations
Objective: To identify the genetic mutations responsible for this compound resistance.
Materials:
-
This compound-resistant mutants and the wild-type strain
-
Genomic DNA isolation kit
-
PCR reagents
-
Primers for amplifying putative target genes (e.g., genes encoding topoisomerases)
-
DNA sequencing service or instrument
Protocol:
-
Isolate genomic DNA from the this compound-resistant mutants and the wild-type parental strain.
-
Based on the hypothesis that this compound targets topoisomerases (as suggested for other angucyclines), design primers to amplify the genes encoding these enzymes (e.g., gyrA, gyrB, parC, parE).
-
Perform PCR to amplify these genes from the genomic DNA of both the wild-type and resistant mutants.
-
Sequence the PCR products to identify any mutations in the genes of the resistant strains compared to the wild-type.
-
Alternatively, for an unbiased approach, perform whole-genome sequencing of the resistant mutants and the wild-type strain to identify all potential resistance-conferring mutations.
Validation of the Role of Identified Mutations
Objective: To confirm that the identified mutations are directly responsible for this compound resistance.
Materials:
-
Wild-type bacterial strain
-
Plasmids for gene expression and site-directed mutagenesis
-
Competent cells for transformation
-
This compound
Protocol:
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) into the wild-type copy of the putative target gene cloned into an expression vector using a site-directed mutagenesis kit.
-
Transformation: Transform the wild-type bacterial strain with the plasmid carrying the mutated gene. As a control, transform the wild-type strain with a plasmid carrying the wild-type version of the gene.
-
Phenotypic Analysis: Determine the MIC of this compound for the transformed strains. An increased MIC in the strain carrying the mutated gene compared to the strain with the wild-type gene would confirm that the mutation confers resistance.
Visualizing the Proposed Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflow for its validation.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for validating this compound's mechanism.
References
- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomics Guide to Rabelomycin-Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rabelomycin production in different Streptomyces strains, based on available experimental data. This compound, an angucycline group antibiotic, was first isolated from Streptomyces olivaceus ATCC21549 in 1970 and has demonstrated antibacterial activity against Gram-positive microorganisms[1]. It also serves as a key intermediate in the biosynthesis of other angucyclines like urdamycin, oviedomycin, and landomycin E[1]. Understanding the metabolic differences between various producing strains is crucial for optimizing this compound yield and for the bioengineering of novel angucycline analogs.
Comparative Analysis of this compound Production
The production of this compound has been observed in both native producing strains and heterologous hosts. Furthermore, culture conditions, such as the nitrogen source, have been shown to significantly influence its yield. This section compares this compound production across different Streptomyces strains and conditions based on published findings.
Quantitative Production Data
The following table summarizes the reported yields of this compound from different Streptomyces strains and under various experimental setups. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in culture conditions, extraction methods, and quantification techniques.
| Streptomyces Strain | Production Condition | This compound Yield | Reference |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with DL-proline | 37.7 µg/mL | [2] |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with L-histidine | 14.3 µg/mL | [2] |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with L-tyrosine | 10.0 µg/mL | [2] |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with L-valine | 1.2 µg/mL | [2] |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with tryptone | 0.5 µg/mL | [2] |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with L-leucine | 0.3 µg/mL | [2] |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with L-phenylalanine | 0.1 µg/mL | [2] |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth with L-tryptophan or ammonium sulfate | No production | [2] |
| Streptomyces lividans TK64 | Heterologous expression of gilvocarcin, jadomycin, and ravidomycin PKS enzymes | Not explicitly quantified, but production confirmed. This compound is a shunt product of these pathways. | [1] |
| Streptomyces olivaceus ATCC 21549 | Original isolation strain | Not explicitly quantified in recent comparative studies, but established as a producer. | [1][3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. This section outlines the key experimental protocols for the cultivation of this compound-producing Streptomyces and the subsequent analysis of their metabolites.
Cultivation of Streptomyces for this compound Production
The following is a general protocol for the cultivation of Streptomyces strains for the production of secondary metabolites, including this compound. Specific media compositions and culture parameters may need to be optimized for each strain.
-
Spore Suspension Preparation:
-
Grow the Streptomyces strain on a suitable agar medium (e.g., Starch Casein Agar or ISP2 agar) at 28-30°C until sporulation is observed.
-
Harvest the spores by scraping the surface of the agar and suspending them in sterile water or a 20% glycerol solution.
-
-
Seed Culture:
-
Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth or ISP2 broth) with the spore suspension.
-
Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically a 2-5% v/v inoculum). Production media can vary, for instance, a starch-amended synthetic broth has been used for Streptomyces sp. PAL 114[5].
-
For induced production in Streptomyces sp. PAL 114, supplement the medium with specific amino acids as the sole nitrogen source (e.g., DL-proline at a final concentration of 2 g/L)[5].
-
Incubate the production culture at 28-30°C with shaking for 5-7 days.
-
Extraction and Metabolite Analysis
The following protocol outlines the general steps for extracting and analyzing this compound and other secondary metabolites from Streptomyces cultures.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as methanol or ethyl acetate.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Metabolite Profiling (LC-MS/MS):
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Perform Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. A typical setup would involve a C18 reversed-phase column with a gradient elution using water and acetonitrile or methanol, both often containing a small percentage of formic acid to improve ionization.
-
The mass spectrometer can be operated in both positive and negative ion modes to detect a wider range of metabolites.
-
-
Quantification of this compound:
-
For quantitative analysis, a standard curve should be generated using purified this compound.
-
The concentration of this compound in the extracts can then be determined by comparing the peak area of the analyte with the standard curve. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable method for quantification[1].
-
Visualizing Metabolic Pathways and Workflows
Diagrams are provided below to illustrate key processes in the study of this compound production.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 4. US3721684A - this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Rabelomycin in the Landscape of Angucycline Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rabelomycin with other notable angucycline antibiotics, focusing on their biological performance supported by experimental data. The information is intended to aid researchers in evaluating the potential of these compounds in drug discovery and development.
Introduction to Angucycline Antibiotics
Angucyclines represent the largest subgroup of polyketide antibiotics, characterized by a distinctive tetracyclic benz[a]anthracene framework.[1] These natural products, primarily isolated from Streptomyces species, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and potent antitumor properties.[1][2] Their diverse biological functions stem from a variety of mechanisms, including the inhibition of topoisomerases, generation of reactive oxygen species (ROS), and induction of apoptosis.[3][4][5] This guide focuses on this compound and compares its performance with other well-studied angucyclines such as Saquayamycins, Moromycins, Grincamycins, and Landomycins.
Comparative Performance Data
The following tables summarize the in vitro cytotoxic and antimicrobial activities of this compound and other selected angucycline antibiotics. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions, such as cell lines, bacterial strains, and incubation times.
Cytotoxic Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Antibiotic | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Caco-2 (Colon Carcinoma) | 31.27 | [6] |
| Saquayamycin B | MDA-MB-231 (Breast Cancer) | 0.025 - 0.050 | [7] |
| HepG2 (Hepatocellular Carcinoma) | 0.14 | [7] | |
| plc-prf-5 (Hepatocellular Carcinoma) | 0.24 | [7] | |
| Saquayamycin B1 | SW480 (Colorectal Cancer) | 0.18 - 0.84 | [8] |
| SW620 (Colorectal Cancer) | 0.18 - 0.84 | [8] | |
| LoVo (Colorectal Cancer) | 0.18 - 0.84 | [8] | |
| HT-29 (Colorectal Cancer) | 0.18 - 0.84 | [8] | |
| Moromycin B | SW480 (Colorectal Cancer) | 0.23 - 0.95 | [3] |
| Grincamycin L | PMP cell lines (Pseudomyxoma Peritonei) | 2.5 - 61 | [9] |
| Grincamycin I, J, K | MDA-MB-435, MDA-MB-231, NCI-H460, HCT-116, HepG2 | 0.4 - 6.9 | [10] |
| Landomycin A | A549 (Lung Carcinoma) | Not specified, but activity is correlated with glycan chain length | [6] |
| Landomycin E | Jurkat T-Leukemia cells | Induces apoptosis | [6] |
Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | 5 - 80 | [6] |
| Saquayamycin A | Bacillus subtilis ATCC 6633 | 30 | [7] |
| Candida albicans M3 | 30 | [7] | |
| Grincamycin L | Enterococcus faecium (MDR) | 3.12 - 6.25 | [10] |
| Enterococcus faecalis (MDR) | 3.12 - 6.25 | [10] | |
| Staphylococcus aureus (MDR) | 3.12 - 6.25 | [10] | |
| Landomycins | Gram-positive bacteria | Broad inhibition | [6] |
Mechanisms of Action and Signaling Pathways
Angucycline antibiotics exert their biological effects through various mechanisms. A common outcome is the induction of apoptosis, or programmed cell death, in cancer cells.
This compound , like many other angucyclines, is known to be cytotoxic to cancer cells and exhibits activity against Gram-positive bacteria.[6] While its specific signaling pathway for apoptosis induction is not yet fully elucidated, it is known to be a key intermediate in the biosynthesis of other complex angucyclines like landomycins and jadomycins.[11]
Saquayamycin B1 has been shown to induce apoptosis in human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway.[8] This inhibition leads to an increase in the Bax/Bcl-2 ratio, a key event in the intrinsic apoptotic pathway.[8]
Landomycins have a unique mechanism involving the depletion of intracellular glutathione (GSH) and the generation of reactive oxygen species (ROS).[4] This leads to oxidative stress and subsequent cell death.
The diagrams below illustrate some of the known signaling pathways and proposed mechanisms of action for angucycline antibiotics.
References
- 1. Effect of antibiotics on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Landomycins as glutathione-depleting agents and natural fluorescent probes for cellular Michael adduct-dependent quinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Rapid spectrophotometric detection for optimized production of landomycins and characterization of their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landomycin A inhibits DNA synthesis and G1/S cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Grincamycins I - K, Cytotoxic Angucycline Glycosides Derived from Marine-Derived Actinomycete Streptomyces lusitanus SCSIO LR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rabelomycin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Rabelomycin, a quinone antibiotic, requires specific disposal procedures due to its potential cytotoxic properties. Adherence to these guidelines is crucial to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the specific Safety Data Sheet (SDS) for this compound and your institution's established safety protocols.[1] All materials that have come into contact with this compound should be considered potentially contaminated and handled as hazardous waste.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste. This includes:
-
Chemical-resistant gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat or gown
Step-by-Step Disposal Procedures
The disposal of this compound waste involves a systematic process of segregation, containment, and removal by qualified personnel.
1. Waste Segregation at the Point of Generation:
Proper segregation of cytotoxic waste is the first critical step.[2] Immediately after use, segregate waste items into the appropriate, clearly labeled containers.
| Waste Category | Description | Container Type |
| Solid Waste | Contaminated gloves, gowns, bench paper, and other disposable labware. | Yellow chemotherapy waste bag or container.[3] |
| Sharps Waste | Contaminated needles, syringes, scalpels, and glass slides. | Puncture-proof, clearly labeled "Chemo Sharps" or cytotoxic sharps container.[2][3] |
| Liquid Waste | Unused or expired this compound solutions, and contaminated solvents. | Leak-proof, sealed hazardous chemical waste container. Do not dispose of down the drain.[1] Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container.[4] |
| Empty Vials | Empty this compound vials. | Disposed of in the cytotoxic sharps container to prevent accidental cuts. |
2. Decontamination of Work Surfaces:
After handling this compound, thoroughly decontaminate all work surfaces. A recommended procedure involves a two-step cleaning process:
-
Initial Cleaning: Wipe the surface with a detergent solution.
-
Rinsing: Follow with a wipe using 70% isopropyl alcohol.[1]
All cleaning materials, such as wipes, must be disposed of as solid cytotoxic waste.[1]
3. Container Management and Labeling:
Ensure all waste containers are securely sealed when they are three-quarters full to prevent spills and aerosol exposure.[1] Each container must be clearly labeled with the "Cytotoxic" hazard symbol and a description of the contents.[5]
4. Storage and Collection:
Store sealed waste containers in a designated, secure area away from general laboratory traffic. Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
5. Final Disposal Method:
The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[2][6] This process effectively destroys the hazardous compounds, preventing their release into the environment.
The following diagram illustrates the workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
Navigating the Safe Handling of Rabelomycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Rabelomycin, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this angucycline antibiotic.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is substantially derived from the SDS for the structurally related compound, 6-Deoxy-8-O-methylthis compound, and should be interpreted as guidance. All laboratory work with this compound should be conducted by trained personnel in a controlled environment, adhering to all institutional and national safety regulations.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or protective suit is required to prevent skin contact. |
| Respiratory Protection | If working with powders or aerosols, a certified particulate respirator (e.g., N95 or P100) is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Engineering Controls: A properly functioning chemical fume hood is essential when handling solid this compound to control airborne dust. Eyewash stations and safety showers must be readily accessible in the immediate work area.
General Handling Procedures:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution and dispose of all contaminated materials as hazardous waste.
Waste Disposal: All this compound waste, including contaminated lab supplies and media, should be treated as hazardous chemical waste.[1] Dispose of in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of down the drain or in general trash.[1] Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in approved containers for disposal.[1]
This compound Properties
| Property | Value |
| Chemical Formula | C₁₉H₁₄O₆[2][3] |
| Molecular Weight | 338.31 g/mol [2][3] |
| Appearance | Yellow crystalline solid[4] |
| Solubility | Soluble in alkanols, acetone, and chloroform. Insoluble in water and petroleum ether.[4] |
| Storage | Store in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
